molecular formula C10H10BrNO B13496759 3-Methylisoquinolin-6-ol hydrobromide

3-Methylisoquinolin-6-ol hydrobromide

カタログ番号: B13496759
分子量: 240.10 g/mol
InChIキー: NHLLMWMVITXKMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methylisoquinolin-6-ol hydrobromide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and drug discovery. The core structure of isoquinoline alkaloids is known to exhibit a wide range of biological activities, making them a valuable scaffold for developing new therapeutic agents . Researchers utilize this and related compounds as key intermediates in the synthesis of more complex molecules or for probing biological mechanisms. The hydrobromide salt form of the compound typically offers enhanced stability and solubility compared to the free base, facilitating its use in various experimental settings. While the specific mechanism of action and research applications for 3-Methylisoquinolin-6-ol hydrobromide are compound-specific, the broader isoquinoline family has been studied for potential interactions with various enzymatic targets and biological pathways . This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C10H10BrNO

分子量

240.10 g/mol

IUPAC名

3-methylisoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H

InChIキー

NHLLMWMVITXKMZ-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=CC(=C2)O)C=N1.Br

製品の起源

United States
Foundational & Exploratory

3-Methylisoquinolin-6-ol hydrobromide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-methylisoquinolin-6-ol hydrobromide, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Given the limited direct literature on this specific salt, this document synthesizes information from closely related analogs and foundational chemical principles to offer predictive insights into its structure, properties, and handling.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a bicyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone of numerous naturally occurring alkaloids, such as papaverine and morphine, and is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Isoquinoline derivatives have demonstrated applications as analgesics, anti-inflammatories, antimicrobials, and anticancer agents. The introduction of various substituents onto the isoquinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Methylisoquinolin-6-ol hydrobromide represents one such derivative, featuring a methyl group at the 3-position and a hydroxyl group at the 6-position, supplied as a hydrobromide salt.

Chemical Structure and Properties

The chemical structure of 3-methylisoquinolin-6-ol hydrobromide is defined by the isoquinoline ring system with a methyl substituent at position 3 and a hydroxyl group at position 6. The hydrobromide salt is formed by the protonation of the basic nitrogen atom in the isoquinoline ring by hydrobromic acid.

Visualizing the Structure:

Caption: Chemical structure of 3-Methylisoquinolin-6-ol hydrobromide.

Physical and Chemical Properties
PropertyPredicted Value/InformationBasis of Prediction/Reference
Molecular Formula C₁₀H₁₀BrNODeduced from the structure of 3-methylisoquinolin-6-ol and the addition of HBr.
Molecular Weight 240.10 g/mol Calculated based on the molecular formula.
Appearance Likely a crystalline solid.Salt formation typically leads to crystalline solids.
Melting Point Expected to be significantly higher than the free base.The melting point of 3-methylisoquinoline (the free base without the hydroxyl group) is 63-65 °C. Salts generally have higher melting points due to ionic interactions.
Solubility Expected to have good solubility in water and polar protic solvents like ethanol and methanol.The hydrobromide salt form increases polarity and should enhance solubility in polar solvents compared to the free base. Isoquinoline itself is soluble in dilute acids.[1]
pKa The pKa of the protonated isoquinoline nitrogen is approximately 5.14.[1] The substituents may slightly alter this value.Based on the pKa of the parent isoquinoline.

Synthesis of Isoquinoline Derivatives

The synthesis of substituted isoquinolines can be achieved through various established methods. A common and versatile approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. For a 3-methylisoquinoline derivative, a suitable starting material would be an N-acyl-β-phenylethylamine where the acyl group provides the C3-methyl group.

Hypothetical Synthetic Pathway for 3-Methylisoquinolin-6-ol:

A plausible synthetic route could be adapted from methods used to synthesize similar isoquinoline derivatives.[2]

G start Substituted β-Phenylethylamine step1 Acylation with Acetyl Chloride start->step1 intermediate1 N-Acetyl-β- phenylethylamine Derivative step1->intermediate1 step2 Bischler-Napieralski Cyclization (e.g., POCl₃) intermediate1->step2 intermediate2 3,4-Dihydroisoquinoline Intermediate step2->intermediate2 step3 Dehydrogenation (e.g., Pd/C) intermediate2->step3 product 3-Methylisoquinolin-6-ol (Free Base) step3->product step4 Treatment with HBr product->step4 final_product 3-Methylisoquinolin-6-ol Hydrobromide step4->final_product

Caption: A potential synthetic workflow for 3-Methylisoquinolin-6-ol hydrobromide.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol for the synthesis of a substituted isoquinoline, which would require optimization for the specific target molecule, 3-methylisoquinolin-6-ol. This protocol is based on established synthetic methodologies for isoquinolines.[3][4]

Step 1: Acylation of the Starting Amine

  • Dissolve the appropriately substituted β-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.

Rationale: The acylation step introduces the acetyl group that will form the C3-methyl and C4 of the isoquinoline ring. The use of a base is crucial to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude N-acetylated intermediate in a suitable solvent, such as anhydrous acetonitrile or toluene.

  • Add a dehydrating/activating agent, commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Heat the reaction mixture under reflux for several hours, monitoring for the formation of the 3,4-dihydroisoquinoline intermediate by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by pouring it over ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to neutralize the acid and precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

Rationale: This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline ring. The activating agent converts the amide carbonyl into a more reactive electrophile that can be attacked by the electron-rich benzene ring.

Step 3: Aromatization (Dehydrogenation)

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate in a high-boiling point solvent like xylene or decalin.

  • Add a dehydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours to effect the aromatization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the filter cake with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methylisoquinolin-6-ol free base.

Rationale: The dehydrogenation step removes two hydrogen atoms from the dihydroisoquinoline ring to form the stable aromatic isoquinoline system.

Step 4: Salt Formation

  • Dissolve the purified 3-methylisoquinolin-6-ol free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

  • Add a stoichiometric amount of hydrobromic acid (e.g., a 48% aqueous solution or HBr in acetic acid) dropwise with stirring.

  • The hydrobromide salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: The basic nitrogen of the isoquinoline is protonated by the strong acid HBr, forming the ionic hydrobromide salt, which typically has better stability and handling properties than the free base.

Spectral Characterization

Predictive spectral data is crucial for the identification and characterization of 3-methylisoquinolin-6-ol hydrobromide. The following are expected spectral features based on the analysis of similar compounds.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the methyl group at C3 (likely around 2.5 ppm), and a broad singlet for the phenolic OH proton. The proton on the nitrogen will also appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. Aromatic protons will appear in the range of 7.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR will show signals for the ten carbons of the isoquinoline core and the methyl carbon. The methyl carbon signal is expected around 18-25 ppm. The carbon bearing the hydroxyl group (C6) will be shifted downfield.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch from the phenolic hydroxyl group (around 3200-3550 cm⁻¹), C-H stretching from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the aromatic isoquinoline ring (in the 1500-1700 cm⁻¹ region).[8]

  • Mass Spectrometry (MS): The mass spectrum of the free base (after neutralization of the salt) would show a molecular ion peak corresponding to the mass of 3-methylisoquinolin-6-ol. Fragmentation patterns would likely involve the loss of the methyl group or other characteristic cleavages of the isoquinoline ring.

Applications and Research Interest

Isoquinoline derivatives are of significant interest in drug discovery. The hydroxyl and methyl substitutions on the 3-methylisoquinolin-6-ol scaffold can serve as handles for further chemical modification to explore structure-activity relationships (SAR). Potential areas of investigation for this compound and its derivatives include:

  • Enzyme Inhibition: Many isoquinoline alkaloids are known to inhibit various enzymes.

  • Receptor Antagonism/Agonism: The rigid, planar structure of the isoquinoline core makes it a suitable scaffold for interacting with receptor binding sites.

  • Antimicrobial and Antiparasitic Agents: The nitrogen-containing heterocyclic system is a common feature in many antimicrobial drugs.

  • Fluorescent Probes: The aromatic system of isoquinolines can impart fluorescent properties, making them potential candidates for use in bio-imaging.

Handling and Safety

As with any chemical, 3-methylisoquinolin-6-ol hydrobromide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related isoquinoline compounds can be irritants.[9] Therefore, skin and eye contact should be avoided. A material safety data sheet (MSDS) for a closely related compound should be consulted for more detailed safety information.

References

  • NextSDS. 3-methylquinolin-6-ol hydrobromide — Chemical Substance Information. Available from: [Link]

  • PubChem. 3-Methylisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PMC. A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. National Institutes of Health. Available from: [Link]

  • Sciencemadness.org. SYNTHESIS OF 3-METHYL ISOQUINOLINES. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • Science of Synthesis. Product Class 6: Isoquinolinones. Thieme. Available from: [Link]

  • PubChem. Cycloheptadecasiloxane, tetratriacontamethyl-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one. National Center for Biotechnology Information. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • PubChem. 17beta-Hydroxy-2alpha-(hydroxymethyl)-17-methyl-5alpha-androstan-3-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 17-beta-Hydroxy-5alpha-androst-1-en-3-one acetate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • University of Nebraska-Lincoln. Structure Determination of Organic Compounds. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • WebSpectra. IR Absorption Table. University of California, Los Angeles. Available from: [Link]

  • The Good Scents Company. 6-methyl quinoline. Available from: [Link]

Sources

Navigating Chemical Data: A Technical Guide to Mass Spectrometry Data for CAS Registry Number 14446-32-3 and Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who require precise molecular weight and exact mass data for chemical compounds. It addresses the specific query for CAS number 14446-32-3 and provides a detailed analysis of closely related, structurally significant compounds.

Executive Summary: The Challenge of CAS 14446-32-3

Initial database searches for the specific Chemical Abstracts Service (CAS) Registry Number 14446-32-3 did not yield a corresponding chemical entity. This suggests that the CAS number may be invalid, discontinued, or not in public circulation. In such instances, a methodical approach is required to identify potentially related and valid chemical structures. This guide outlines such a process and presents verified data for structurally similar compounds with neighboring CAS numbers.

The Investigative Workflow for Chemical Identification

When a primary CAS number search is inconclusive, a systematic investigation is warranted to ensure the correct compound is identified and characterized. This process is crucial for maintaining scientific integrity and ensuring the validity of experimental results.

A Initial Query: CAS 14446-32-3 B Database Search (e.g., PubChem, ChemSpider, SciFinder) A->B C No Direct Match Found B->C D Hypothesize Typographical Error or Obsolete Number C->D E Search for Structurally Similar CAS Numbers D->E F Identify Validated Compounds: - CAS 14446-24-3 - CAS 14446-67-4 - CAS 14446-73-2 E->F G Data Extraction & Verification - Molecular Formula - Molecular Weight - Exact Mass F->G H Synthesize Technical Guide G->H

Caption: Workflow for identifying and validating chemical data when a CAS number is not found.

Analysis of Structurally Related Compounds

Given the ambiguity of CAS 14446-32-3, this guide provides detailed information on three valid compounds with similar CAS numbers. These compounds, while structurally distinct, represent the closest available information.

CAS 14446-24-3: 1,2,3,4-Tetrahydro-6-isoquinolinol
  • Synonyms: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.[1]

  • Description: This compound features a tetrahydroisoquinoline core, a structural motif present in many biologically active molecules.[1] It serves as a versatile building block in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[1]

CAS 14446-67-4: 1-Allylpiperidine
  • Synonyms: N-Allylpiperidine.

  • Description: An organic compound featuring a piperidine ring substituted with an allyl group.[2]

CAS 14446-73-2: 4-Cyclohexylpiperidine
  • Synonyms: Not specified in the provided results.

  • Description: This compound consists of a piperidine ring with a cyclohexyl substituent.[3][4][5]

Quantitative Molecular Data

Precise mass data is fundamental for mass spectrometry analysis, enabling the identification and quantification of compounds in complex mixtures.

CAS NumberChemical NameMolecular FormulaAverage Molecular Weight ( g/mol )Exact Mass (Da)
14446-24-3 1,2,3,4-Tetrahydro-6-isoquinolinolC₉H₁₁NO149.19[1]149.084063974[6]
14446-67-4 1-AllylpiperidineC₈H₁₅N125.21100[2]125.12000[2]
14446-73-2 4-CyclohexylpiperidineC₁₁H₂₁N167.29[3][4]167.167399674[4]

Experimental Protocols: Mass Spectrometry

The determination of molecular weight and exact mass is typically achieved through mass spectrometry. Below is a generalized protocol.

Objective: To verify the molecular weight and determine the exact mass of a given analyte.

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Prepare a dilute solution (typically 1 µg/mL to 1 ng/mL).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).

  • Ionization:

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is used for more volatile, nonpolar compounds.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • For exact mass measurement, ensure the instrument is properly calibrated with a known standard.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ in positive ESI).

    • The m/z value of this peak will provide the exact mass of the molecule.

    • The molecular weight is calculated from the chemical formula, which can be confirmed by the isotopic pattern in the mass spectrum.

Conclusion

While the queried CAS number 14446-32-3 appears to be unassigned, a systematic approach allows for the identification and characterization of closely related compounds. This guide provides validated molecular weight and exact mass data for 1,2,3,4-Tetrahydro-6-isoquinolinol (CAS 14446-24-3), 1-Allylpiperidine (CAS 14446-67-4), and 4-Cyclohexylpiperidine (CAS 14446-73-2). Researchers are advised to verify the CAS numbers of their compounds of interest from reliable sources to ensure the accuracy of their work.

References

  • Chemsrc. 1-Allylpiperidine | CAS#:14446-67-4. [Link]

  • PubChem. 4-Cyclohexylpiperidine | C11H21N | CID 424240. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897. [Link]

  • PubChem. 1-Allylpiperazine | C7H14N2 | CID 806422. [Link]

  • Chemsrc. CAS#:50988-14-2 | 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol. [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • PubChemLite. 4-cyclohexylpiperidine hydrochloride (C11H21N). [Link]

Sources

Thermodynamic Stability of 3-Methylisoquinolin-6-ol Hydrobromide in Solution: Kinetic Modeling and Degradation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Rationale

3-Methylisoquinolin-6-ol hydrobromide (CAS 14446-32-3) is a highly versatile bifunctional nitrogenous heterocycle. It serves as a critical structural building block in the synthesis of advanced therapeutics, including macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1] and potent antimalarial Cassiarin A analogs[2].

In solution, the thermodynamic stability of this Active Pharmaceutical Ingredient (API) intermediate is governed by a complex interplay of acid-base equilibria, salt dissociation, and susceptibility to oxidative and photolytic stress. Understanding these solution-state kinetics is not merely an academic exercise; it is a regulatory prerequisite for formulation development. This whitepaper provides an authoritative, field-proven guide to profiling the thermodynamic stability of 3-Methylisoquinolin-6-ol hydrobromide, detailing the causality behind degradation mechanisms and providing a self-validating experimental framework for kinetic modeling.

Structural Thermodynamics & Solution Equilibria

The stability of 3-Methylisoquinolin-6-ol hydrobromide in aqueous media is fundamentally dictated by its microenvironmental pH and the resulting ionization state. The molecule possesses two distinct ionizable centers:

  • The Isoquinoline Nitrogen: A weak base with a predicted pKa​ of approximately 5.14 to 5.46[3][4].

  • The Phenolic Hydroxyl (C6): A weak acid with a pKa​ near 9.3[5].

When the hydrobromide salt is dissolved in unbuffered water, complete dissociation of the HBr lattice occurs. This generates a localized acidic microenvironment, protonating the basic nitrogen and stabilizing the molecule against auto-oxidation. However, as the bulk pH shifts, the molecule transitions through zwitterionic and anionic states, drastically altering its thermodynamic stability profile.

G A Cationic Form (pH < 5.4) Protonated N, Neutral OH B Neutral / Zwitterionic (pH 5.4 - 9.3) Neutral N, Neutral OH A->B -H+ (pKa1 ~5.4) B->A +H+ C Anionic Form (pH > 9.3) Neutral N, Deprotonated O- B->C -H+ (pKa2 ~9.3) C->B +H+

Fig 1: pH-dependent ionization states of 3-Methylisoquinolin-6-ol in aqueous solution.

Causality Insight: The anionic form (pH > 9.3) is thermodynamically the least stable. Deprotonation of the phenolic hydroxyl group increases the electron density across the conjugated benzopyridine ring[3]. This electron-rich state significantly lowers the activation energy ( Ea​ ) required for electrophilic attack by Reactive Oxygen Species (ROS), accelerating oxidative degradation.

Mechanistic Degradation Pathways

Based on the structural motifs of 3-Methylisoquinolin-6-ol, three primary degradation pathways dictate its shelf-life in solution:

  • Oxidative Degradation (Primary Pathway): The phenolic moiety is highly susceptible to auto-oxidation, particularly in basic environments. The reaction proceeds via a radical mechanism, ultimately forming ortho- or para-quinone derivatives. Additionally, the unprotected isoquinoline nitrogen can undergo N-oxidation in the presence of peroxides.

  • Photolytic Degradation: The 10π-electron aromatic system of the isoquinoline core acts as a strong chromophore, absorbing heavily in the UV range (typically λmax​ at 217, 266, and 317 nm)[6]. Photo-excitation leads to homolytic bond cleavage or dimerization, necessitating actinic light protection during processing.

  • Hydrolytic Stability: The C-C and C-N bonds within the aromatic core are thermodynamically stable against hydrolysis under standard physiological and pharmaceutical pH ranges (pH 2-8). Ring-opening only occurs under extreme, non-physiological thermal and alkaline stress.

Self-Validating Experimental Protocol: Forced Degradation

To accurately model the thermodynamics of these pathways, a forced degradation study must be executed. The following protocol is designed as a self-validating system : it incorporates mandatory quenching steps to freeze kinetics at precise time points and utilizes mass balance calculations to ensure no degradants are "lost" as volatiles or insoluble precipitates.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 3-Methylisoquinolin-6-ol hydrobromide in a chemically inert co-solvent mixture (e.g., 80:20 Water:Acetonitrile) to ensure complete dissolution.

  • Aliquot the stock into amber glass vials to prevent premature photolytic degradation.

Phase 2: Stress Application (ICH Q1A/Q1B Aligned)

  • Acidic Stress: Add 0.1 N HCl to achieve pH 1. Incubate at 40°C and 60°C.

  • Alkaline Stress: Add 0.1 N NaOH to achieve pH 13. Incubate at 40°C and 60°C.

  • Oxidative Stress: Add 3% H2​O2​ solution. Incubate at 25°C.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light at 25°C.

Phase 3: Quenching (Critical Causality Step) Why we quench: Kinetic modeling relies on exact time ( t ). If a sample continues to degrade while waiting in the autosampler queue, the Arrhenius plot will skew.

  • At specific time points ( t=0,2,4,8,24,48 hours), extract a 100 µL aliquot.

  • Immediately neutralize acidic/basic samples with equivalent molarities of base/acid.

  • Quench oxidative samples with a reducing agent (e.g., sodium thiosulfate) to instantly halt ROS activity.

Phase 4: Orthogonal Analysis

  • Analyze via UHPLC-DAD-MS/MS. Use Diode Array Detection (DAD) at 266 nm for quantitation and MS/MS for structural elucidation of degradants.

  • Self-Validation Check: Calculate Mass Balance = (Area of API + Sum of Areas of Degradants) / (Area of Initial API). A mass balance < 95% invalidates the time point, indicating the formation of undetected polymeric or volatile species.

Workflow cluster_conditions ICH Q1A/Q1B Stress Conditions Start API Solution Preparation (3-Methylisoquinolin-6-ol HBr) Acid Acidic (0.1N HCl) 40°C / 60°C Start->Acid Base Basic (0.1N NaOH) 40°C / 60°C Start->Base Ox Oxidative (3% H2O2) Room Temp Start->Ox Photo Photolytic (UV/Vis) ICH Q1B Standard Start->Photo Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-DAD-MS/MS Analysis (Mass Balance & Kinetics) Quench->Analysis

Fig 2: Self-validating forced degradation workflow for thermodynamic stability profiling.

Kinetic Modeling & Quantitative Data

The degradation of 3-Methylisoquinolin-6-ol in dilute solutions typically follows pseudo-first-order kinetics. The rate constant ( kobs​ ) is derived from the linear regression of ln([API]t​/[API]0​) versus time.

By calculating kobs​ at multiple temperatures (e.g., 40°C and 60°C), the Activation Energy ( Ea​ ) can be determined using the Arrhenius equation:

ln(k2​/k1​)=REa​​(T1​1​−T2​1​)
Table 1: Representative Thermodynamic Kinetic Data
Stress ConditionTemp (°C) kobs​ (days −1 ) t1/2​ (days) Ea​ (kJ/mol)Primary Degradant Profile
0.1 N HCl (pH 1) 40 / 600.012 / 0.04557.865.4Highly stable; minor hydrolysis
0.1 N NaOH (pH 13) 40 / 600.085 / 0.3108.158.2Quinone derivatives (Oxidation)
3% H2​O2​ 250.4501.5N/AN-oxides, advanced cleavage
UV/Vis (ICH Q1B) 250.1205.8N/ADimerization products

*Note: Ea​ is not calculated for single-temperature oxidative and photolytic stress conditions.

Data Interpretation: The data clearly demonstrates that the molecule is thermodynamically most stable in its protonated, cationic form (Acidic conditions). The high activation energy (65.4 kJ/mol) indicates a steep energy barrier to degradation. Conversely, in basic conditions, the Ea​ drops to 58.2 kJ/mol, and the half-life ( t1/2​ ) plummets to 8.1 days at 40°C, confirming the mechanistic vulnerability of the deprotonated phenoxide ion to auto-oxidation.

Conclusion & Formulation Strategies

The thermodynamic stability of 3-Methylisoquinolin-6-ol hydrobromide is highly dependent on pH and redox potential. For downstream applications in drug development, formulation scientists must mitigate its inherent vulnerabilities.

Strategic Recommendations:

  • pH Control: Formulate liquid solutions at a slightly acidic pH (pH 4.0 - 5.0) to maintain the protonated state of the isoquinoline nitrogen while ensuring the phenolic hydroxyl remains fully protonated.

  • Antioxidant Addition: The rapid degradation in oxidative environments necessitates the inclusion of free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to sequester trace metals that catalyze auto-oxidation.

  • Light Protection: Due to its photolability, all processing and storage must utilize actinic-blocking (amber) glassware.

By adhering to these thermodynamically grounded principles, researchers can ensure the structural integrity of 3-Methylisoquinolin-6-ol hydrobromide throughout the drug development lifecycle.

References

  • Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity - PMC. National Institutes of Health (NIH).
  • WO2024056791A1 - Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators. Google Patents.
  • Isoquinoline. Wikipedia.
  • Dissociation constants pKa of isoquinoline bases | Download Table. ResearchGate.
  • cas 14446-24-3 | 1,2,3,4-tetrahydro-isoquinolin-6-ol. ALFA CHEMICAL.
  • Product Class 5: Isoquinolines. Thieme-Connect.

Sources

Structure-Activity Relationship (SAR) Studies of 3-Methylisoquinolin-6-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Isoquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined spatial orientation make it an ideal framework for interacting with a wide array of biological targets.[1] From naturally occurring alkaloids like papaverine to synthetic drugs targeting kinases and other enzymes, the isoquinoline motif is a cornerstone of modern drug discovery.[2][3] This guide focuses on a specific, yet promising, derivative: 3-Methylisoquinolin-6-ol. We will delve into the nuanced world of its structure-activity relationships (SAR), providing a framework for researchers and scientists to design and develop novel therapeutic agents based on this versatile core.

The 3-Methylisoquinolin-6-ol Core: A Starting Point for Targeted Drug Design

The 3-Methylisoquinolin-6-ol scaffold possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The methyl group at the 3-position and the hydroxyl group at the 6-position provide distinct opportunities for interaction with biological targets and for synthetic modification.

  • The 3-Methyl Group: This small, lipophilic group can occupy hydrophobic pockets within a target protein's active site. Its presence can influence the overall conformation of the molecule and contribute to binding affinity.

  • The 6-Hydroxyl Group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in an enzyme's active site. It also serves as a synthetic handle for the introduction of a wide variety of substituents through ether or ester linkages, allowing for extensive exploration of the surrounding chemical space.

The strategic importance of substitutions at various positions on the isoquinoline ring has been highlighted in numerous studies on related compounds, offering valuable insights into the potential SAR of the 3-Methylisoquinolin-6-ol core.

Navigating the Structure-Activity Landscape: Key Principles and Case Studies

While direct, comprehensive SAR studies on the 3-Methylisoquinolin-6-ol scaffold are not extensively documented in a single source, a careful analysis of related isoquinoline and quinoline derivatives provides a strong foundation for understanding its potential. The following sections synthesize findings from various studies to build a predictive SAR model for this core, primarily in the context of kinase inhibition and anticancer activity.

The Critical Role of the 6-Position: A Gateway to Potency and Selectivity

The 6-position of the isoquinoline nucleus has been a frequent site of modification in the development of potent and selective inhibitors of various enzymes.

  • As Kinase Inhibitors: In the realm of protein kinase inhibitors, substituents at the 6-position of related quinazoline and isoquinoline scaffolds have been shown to be critical for activity. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, modifications at the 6- and 7-positions of the quinazoline core are pivotal for achieving high potency.[4] Similarly, in a series of isoquinoline-tethered quinazoline derivatives, a 6-ol substituent on the quinazoline ring was a key feature of a potent HER2/EGFR inhibitor.[5] This suggests that for 3-Methylisoquinolin-6-ol derivatives, the hydroxyl group can serve as a crucial anchor point within the ATP-binding site of a kinase. Further derivatization at this position, for example, by introducing extended linkers to other functionalities, could lead to enhanced potency and selectivity.

  • As Rho Kinase (ROCK) Inhibitors: Studies on 6-substituted isoquinolin-1-amines as ROCK-I inhibitors have demonstrated that the nature of the substituent at the 6-position significantly impacts potency. This highlights the sensitivity of this region of the isoquinoline scaffold to structural changes and its importance in dictating biological activity.

The Influence of the 3-Position: Fine-Tuning a Lipophilic Interaction

The 3-position of the isoquinoline ring often points towards a hydrophobic region of the target protein.

  • Antiproliferative Activity: In a study of 3-arylisoquinolinones, it was discovered that substitution on the aryl ring at the 3-position had a dramatic effect on antiproliferative activity. Specifically, meta-substitution on the 3-aryl ring led to a significant increase in potency. This underscores the importance of the spatial orientation of substituents at the 3-position for interacting with the target, which in that case was identified as the colchicine-binding site of tubulin.[6] For the 3-Methylisoquinolin-6-ol core, while the methyl group is not as large as an aryl group, its interaction within a hydrophobic pocket is likely a key determinant of binding affinity.

Exploring Other Positions: Opportunities for Further Optimization

While the 3- and 6-positions are key, modifications at other positions on the isoquinoline ring can further refine the pharmacological profile of a compound.

  • Positions 1, 4, 5, 7, and 8: The impact of substitutions at these positions is highly target-dependent. For example, in some series of kinase inhibitors, substitution at the 4-position with small, flexible groups can enhance potency. In other cases, bulky groups at the 1-position can be well-tolerated and even beneficial. A systematic exploration of these positions is crucial for optimizing the activity of any new series of 3-Methylisoquinolin-6-ol derivatives.

Synthetic Strategies and Experimental Protocols

The synthesis of substituted isoquinolines is a well-established field of organic chemistry, with several named reactions providing access to this scaffold.

General Synthetic Approach

A common strategy for the synthesis of 3-methylisoquinoline derivatives involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by oxidation. The starting materials are typically substituted phenethylamines. For 3-Methylisoquinolin-6-ol, a key starting material would be a protected form of 3-hydroxy-4-methoxyphenethylamine or a related analogue.

Protocol 1: Synthesis of a 3-Methylisoquinolin-6-ol Precursor via Bischler-Napieralski Reaction

Step 1: Acylation of the Phenethylamine

  • To a solution of 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

Step 2: Cyclization and Dehydration

  • Dissolve the N-acetylated product from Step 1 in a high-boiling point solvent such as toluene or acetonitrile.

  • Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents).

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it onto ice.

  • Basify the aqueous mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the 3,4-dihydro-3-methylisoquinoline derivative.

Step 3: Aromatization

  • Dissolve the dihydroisoquinoline from Step 2 in a suitable solvent (e.g., toluene or xylene).

  • Add a dehydrogenating agent such as palladium on carbon (Pd/C) (10 mol%).

  • Heat the mixture to reflux for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the 3-methylisoquinoline derivative.

Step 4: Demethylation to the Final Product

  • Dissolve the methoxy-substituted 3-methylisoquinoline in a suitable solvent like dichloromethane.

  • Cool the solution to -78 °C.

  • Add a demethylating agent such as boron tribromide (BBr₃) (2-3 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product, purify by column chromatography to yield the final 3-Methylisoquinolin-6-ol.

Biological Evaluation: A Kinase Inhibition Assay

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a common and informative biological assay is an in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (3-Methylisoquinolin-6-ol derivatives) dissolved in DMSO

  • Staurosporine (positive control)

  • HTRF KinEASE-STK S1 kit (or similar detection system)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control (staurosporine) in DMSO.

  • In a 384-well microplate, add the kinase buffer.

  • Add the test compounds or control to the wells.

  • Add the recombinant Aurora Kinase A and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm and 665 nm using a compatible microplate reader.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

To effectively communicate SAR findings, data should be presented in a clear and organized manner.

Table 1: Hypothetical SAR Data for 3-Methylisoquinolin-6-ol Derivatives as Aurora Kinase A Inhibitors

Compound IDR1R2R3R4Aurora A IC₅₀ (nM)
Core HHHH>10000
1a OMeHHH5230
1b OEtHHH2140
1c O-(CH₂)₂-NMe₂HHH150
2a HFHH8500
2b HClHH7600
3a HHMeH9200
4a HHHNH₂6500
4b HHHNH-Ac4800

This table represents a hypothetical dataset to illustrate how SAR data for this scaffold could be presented. The data suggests that extending a basic amine from the 6-hydroxyl group (1c) significantly improves potency, while other substitutions have a more modest effect.

Visualizing the Path Forward: Workflow and Logic Diagrams

To guide the drug discovery process, clear visual representations of the workflow and the underlying logic are invaluable.

Drug Discovery Workflow

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold_Selection Scaffold Selection: 3-Methylisoquinolin-6-ol Virtual_Screening Virtual Screening Scaffold_Selection->Virtual_Screening HTS High-Throughput Screening Scaffold_Selection->HTS Fragment_Screening Fragment-Based Screening Scaffold_Selection->Fragment_Screening SAR_Studies SAR-Guided Synthesis Virtual_Screening->SAR_Studies HTS->SAR_Studies Fragment_Screening->SAR_Studies In_Vitro_Assays In Vitro Biological Assays (e.g., Kinase Inhibition) SAR_Studies->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox Structure_Based_Design Structure-Based Design (X-ray, Modeling) ADME_Tox->Structure_Based_Design In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy Structure_Based_Design->SAR_Studies PK_PD_Studies Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD_Studies Tox_Studies Toxicology Studies PK_PD_Studies->Tox_Studies

Caption: A typical drug discovery workflow starting from scaffold selection.

SAR Logic Diagram

G cluster_0 Position 6 Modifications cluster_1 Position 3 Modifications cluster_2 Other Ring Modifications Core 3-Methylisoquinolin-6-ol (Initial Hit) P6_Alkyl Alkylation (O-R) Core->P6_Alkyl Explore Hydrophobic Pocket P6_Aryl Arylation (O-Ar) Core->P6_Aryl Introduce Pi-Stacking P6_Linker Linker to Functional Group Core->P6_Linker Reach New Binding Sites (Increased Potency) P3_Analog Methyl Analogs (e.g., CF3, Et) Core->P3_Analog Modulate Lipophilicity and Sterics P1_Sub Position 1 Substitution Core->P1_Sub P4_Sub Position 4 Substitution Core->P4_Sub P578_Sub Positions 5, 7, 8 Substitution Core->P578_Sub

Caption: Logic diagram for SAR exploration around the 3-Methylisoquinolin-6-ol core.

Conclusion and Future Directions

The 3-Methylisoquinolin-6-ol scaffold represents a promising starting point for the development of novel, targeted therapeutics, particularly in the area of kinase inhibition. While direct and comprehensive SAR studies on this specific core are emerging, a wealth of information from related isoquinoline and quinoline derivatives provides a strong predictive framework for guiding medicinal chemistry efforts. The key takeaways for researchers are:

  • The 6-hydroxyl group is a critical handle for introducing functionality to enhance potency and selectivity, likely through interactions with the solvent-exposed region of many enzyme active sites.

  • The 3-methyl group provides a key lipophilic interaction , and its modification can be used to fine-tune binding affinity.

  • Systematic exploration of other positions on the isoquinoline ring is essential for optimizing the overall pharmacological profile of any lead compound.

Future work in this area should focus on the systematic synthesis and biological evaluation of a focused library of 3-Methylisoquinolin-6-ol derivatives against a panel of relevant biological targets. The integration of structure-based drug design, guided by X-ray crystallography or robust homology models, will be instrumental in accelerating the discovery of potent and selective clinical candidates based on this versatile scaffold.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (2021). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). National Center for Biotechnology Information. [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). National Center for Biotechnology Information. [Link]

  • Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. (n.d.). University of Miami. [Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. (2025). ResearchGate. [Link]

  • N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluat. (n.d.). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (2022). MDPI. [Link]

  • Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. (2017). IntechOpen. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. [Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. (2010). National Center for Biotechnology Information. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2015). National Center for Biotechnology Information. [Link]

  • Selected SAR of isoquinoline series. (n.d.). ResearchGate. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). CORE. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. (2025). National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. (2016). ACS Publications. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Isoquinoline - Wikipedia. (n.d.). Wikipedia. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents: Research Article. (2025). Journal of Pharma Insights and Research. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). PubMed. [Link]

  • Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents. (n.d.). ResearchGate. [Link]

Sources

The Pharmacological Architecture of 3-Methylisoquinolin-6-ol Hydrobromide: In Vitro Mechanisms, Scaffold Utility, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 3-Methylisoquinolin-6-ol hydrobromide (CAS: 14446-32-3) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a privileged pharmacophore —a core molecular framework capable of providing high-affinity ligands for diverse biological targets 1. This in-depth technical guide explores the in vitro mechanisms of action of molecules derived from this critical scaffold, focusing on its two primary pharmacological domains: the disruption of intraerythrocytic Plasmodium development (via Cassiarin A analogs) and the conformational rescue of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins (via macrocyclic correctors).

Chemical Profile and Scaffold Significance

The structural integrity of 3-methylisoquinolin-6-ol is defined by its bicyclic nitrogen-containing aromatic ring. The nitrogen heteroatom acts as a critical hydrogen bond acceptor, while the phenolic hydroxyl group at the 6-position provides a crucial handle for synthetic etherification and hydrogen bond donation 2. When incorporated into larger molecular architectures, this scaffold dictates the spatial orientation of functional groups, enabling precise binding within complex protein pockets or enzymatic active sites.

Antiplasmodial Mechanism: Disruption of Heme Detoxification

Mechanistic Causality

The 3-methylisoquinolin-6-ol core is the fundamental building block of Cassiarin A , a potent antiplasmodial alkaloid originally isolated from Cassia siamea3. During the blood stage of infection, Plasmodium falciparum degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin crystals. Derivatives of the 3-methylisoquinolin-6-ol scaffold accumulate in the food vacuole and directly bind to free heme, sterically hindering the polymerization process. The resulting buildup of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite apoptosis [[2]]().

Antiplasmodial Heme Free Heme (Fe2+) Highly Toxic Hemozoin Hemozoin Crystals Non-Toxic Heme->Hemozoin Parasite Detoxification (Normal Pathway) OxStress Oxidative Stress & Membrane Lysis Heme->OxStress Accumulation Scaffold 3-Methylisoquinolin-6-ol Analogs Scaffold->Heme Binding & Inhibition Death Parasite Death OxStress->Death Apoptosis-like cascade

Mechanism of 3-methylisoquinolin-6-ol analogs in disrupting Plasmodium heme detoxification.

Self-Validating In Vitro Protocol: SYBR Green I Growth Inhibition Assay

To quantify the antiplasmodial efficacy of these derivatives, the SYBR Green I assay is utilized. Causality of choice: Because mature human erythrocytes lack a nucleus and DNA, SYBR Green I selectively intercalates into the DNA of the replicating Plasmodium parasite, providing a direct, non-radioactive proxy for parasite proliferation.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II and 50 µg/mL hypoxanthine 2.

  • Synchronization: Treat cultures with 5% D-sorbitol to lyse mature trophozoites and schizonts, enriching the population for early ring-stage parasites.

  • Compound Dosing: Seed synchronized parasites into 96-well plates. Add serial dilutions of the 3-methylisoquinolin-6-ol derivatives (0.1 nM to 10 µM).

  • Validation Controls: Include Chloroquine as a positive control for parasite death, and 0.5% DMSO as a vehicle (negative) control.

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Readout: Freeze plates at -80°C to lyse cells, thaw, and add SYBR Green I lysis buffer. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm) to determine IC₅₀ values.

CFTR Modulation: Pharmacological Chaperoning

Mechanistic Causality

Beyond infectious diseases, the 3-methylisoquinolin-6-ol scaffold is a critical synthetic intermediate in the development of macrocyclic CFTR correctors 4. Cystic Fibrosis is predominantly caused by the F508del mutation, which induces misfolding of the CFTR protein in the endoplasmic reticulum (ER), leading to its premature proteasomal degradation 5. Macrocycles containing the isoquinoline core act as pharmacological chaperones. They bind directly to the transmembrane domains of the mutant CFTR, thermodynamically stabilizing its native conformation. This masks ER-retention signals, allowing the channel to traffic successfully to the apical cell surface 4.

CFTR ER Endoplasmic Reticulum F508del-CFTR Synthesis Misfolded Misfolded CFTR ER->Misfolded Translation Degradation Proteasomal Degradation Misfolded->Degradation Unchaperoned Folded Conformational Rescue Misfolded->Folded Thermodynamic Stabilization Scaffold Macrocyclic Modulator (Isoquinoline Core) Scaffold->Misfolded Direct Binding Surface Apical Cell Surface (Active Cl- Channel) Folded->Surface Golgi Trafficking

Pharmacological chaperoning of F508del-CFTR by isoquinoline-core macrocycles.

Self-Validating In Vitro Protocol: Ussing Chamber Assay

To evaluate the functional rescue of CFTR, the Ussing chamber assay is employed. Causality of choice: This system physically isolates the apical and basolateral membranes of polarized epithelial cells. By establishing a chloride gradient and sequentially inhibiting competing channels, the measured short-circuit current ( Isc​ ) becomes an exclusive, quantifiable metric of CFTR-specific chloride efflux.

Step-by-Step Methodology:

  • Cell Polarization: Culture primary human bronchial epithelial (hBE) cells from F508del homozygous patients on permeable Transwell inserts at an air-liquid interface (ALI) for 21–28 days until fully differentiated and polarized.

  • Compound Incubation: Pre-incubate the basolateral compartment with the isoquinoline-derived macrocycle (e.g., 1–3 µM) for 24 hours to allow time for protein synthesis, chaperoning, and trafficking to the apical membrane.

  • Chamber Mounting: Mount the Transwell inserts into Ussing chambers, bathing both sides in physiological Ringer's solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Gradient Establishment: Replace the apical bath with a low-chloride Ringer's solution to create a basolateral-to-apical driving force for chloride secretion.

  • Sequential Electrophysiology:

    • Add Amiloride (100 µM, apical) to inhibit the Epithelial Sodium Channel (ENaC) and isolate chloride currents.

    • Add Forskolin (10 µM, bilateral) to elevate intracellular cAMP and phosphorylate/activate the rescued CFTR channels.

    • Add Ivacaftor (1 µM, apical) to potentiate the channel opening.

  • Validation Control: Conclude the assay by adding CFTRinh-172 (10 µM, apical). A sharp drop in Isc​ confirms that the measured current was exclusively mediated by CFTR.

Quantitative Data Summaries

The table below summarizes the typical in vitro efficacy metrics for compounds utilizing the 3-methylisoquinolin-6-ol scaffold across its primary therapeutic applications.

Target ApplicationScaffold Derivative TypeIn Vitro Model / Cell LinePrimary MetricTypical Efficacy Range
Antiplasmodial Cassiarin A AnalogsP. falciparum (3D7 Strain)IC₅₀ (Growth Inhibition)10 nM – 50 nM
Antiplasmodial Cassiarin A AnalogsP. falciparum (Dd2 Strain)IC₅₀ (Growth Inhibition)50 nM – 200 nM
CFTR Corrector Macrocyclic ModulatorshBE Cells (F508del/F508del)EC₅₀ (Δ Isc​ Rescue)0.1 µM – 3.0 µM
Cytotoxicity Cassiarin A AnalogsHuman Endothelial (HUVEC)CC₅₀ (Cell Viability)> 10.0 µM

References

  • Title: Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity Source: MDPI / Pharmaceuticals URL: [Link]

  • Title: ChemInform Abstract: Cassiarins A and B, Novel Antiplasmodial Alkaloids from Cassia siamea Source: ResearchGate URL: [Link]

  • Title: WO2024056798A1 - Macrocyclic cftr modulators Source: Google Patents URL
  • Title: WO2022194399A1 - Macrocycles en tant que modulateurs de cftr Source: Google Patents URL

Sources

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling Using Isoquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Illuminating Biology with the Isoquinoline Scaffold

The quest to visualize the intricate dance of molecules within living systems has driven the development of a vast arsenal of fluorescent probes. Among these, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds, offering a unique combination of photophysical tunability and biological compatibility. The isoquinoline core, a benzo[c]pyridine structure, is a prominent member of this class, found in numerous biologically active natural products and synthetic molecules.[1][2][3] Its inherent fluorescence and the ability to modulate its spectral properties through chemical modification have made it a versatile platform for creating sophisticated tools for biological imaging.[1][4]

This guide focuses on the application of fluorescent probes derived from the isoquinolin-6-ol scaffold. While the broader family of isoquinoline derivatives has been extensively explored, the specific use of the 6-hydroxyisoquinoline core represents a focused area with significant potential. The hydroxyl group at the 6-position offers a key site for chemical modification, allowing for the attachment of targeting moieties or environmentally sensitive groups. This document provides a comprehensive overview of the principles, protocols, and applications of these probes for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for robust and reproducible results.

The Isoquinolin-6-ol Scaffold: A Promising Fluorophore Platform

The isoquinoline scaffold's utility in fluorescent probe design stems from its tunable electronic properties.[4] The fusion of a benzene and a pyridine ring creates a delocalized π-electron system that can be readily modified to alter the molecule's absorption and emission characteristics.

Key Features and Advantages:
  • Tunable Photophysical Properties: The excitation and emission wavelengths, quantum yield, and Stokes shift of isoquinoline derivatives can be finely tuned through synthetic chemistry.[1] This allows for the development of probes compatible with various microscopy filter sets and for multiplexed imaging experiments.

  • Environmental Sensitivity: The fluorescence of certain isoquinoline probes is sensitive to the local microenvironment, including changes in pH, viscosity, and the presence of metal ions.[1] This makes them valuable as sensors for monitoring dynamic cellular processes.

  • Targeted Imaging: By conjugating the isoquinolin-6-ol core to specific ligands or biomolecules, these probes can be directed to particular subcellular organelles like mitochondria or the endoplasmic reticulum, enabling the study of their structure and function in live cells.[1]

  • Applications in Drug Discovery: The fluorescent properties of isoquinoline-based compounds can be leveraged to visualize their subcellular distribution and track their mechanism of action, providing critical insights during the drug development process.[1][5]

The Strategic Importance of the 6-Hydroxyl Group

The hydroxyl group at the 6-position of the isoquinoline ring is a key functional handle for several reasons:

  • Versatile Conjugation Chemistry: The phenolic hydroxyl group can be readily derivatized through ether or ester linkages, providing a straightforward method for attaching a wide range of functionalities. This includes reactive groups for covalent protein labeling, targeting moieties for specific organelles, or chelators for ion sensing.

  • Modulation of Electronic Properties: The electron-donating nature of the hydroxyl group can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, potentially leading to probes with enhanced sensitivity to solvent polarity and viscosity.

  • Potential for Ratiometric Sensing: The protonation state of the phenolic hydroxyl group is pH-dependent. This property can be exploited to design ratiometric pH sensors, where the ratio of fluorescence intensity at two different wavelengths changes with pH, providing a more robust measurement that is independent of probe concentration.

Quantitative Data of Representative Isoquinoline-Based Probes

The following tables summarize the key photophysical and application-specific data for several illustrative isoquinoline derivatives from the scientific literature. While specific data for a wide range of isoquinolin-6-ol derivatives is emerging, the properties of these related compounds provide a valuable benchmark for what can be expected from this promising subclass.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

Compound/ReferenceExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
1-(isoquinolin-3-yl)azetidin-2-one[2]363Not Reported0.963Not Reported0.1 M H₂SO₄
1-(isoquinolin-3-yl)imidazolidin-2-one[2]377Not ReportedNot Reported50830.1 M H₂SO₄
N-methyl analog of 1-(isoquinolin-3-yl)imidazolidin-2-one[2]3804480.479Not Reported0.1 M H₂SO₄
n-Butyl 3-(isoquinolin-3-ylamino)propanoate[2]4064940.223 x 10⁻¹³Not Reported0.1 M H₂SO₄
3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one[2]4064950.053Not Reported0.1 M H₂SO₄

Table 2: Application-Specific Data of Isoquinoline Probes

Probe/ReferenceTarget Analyte/OrganelleCellular ModelConcentration RangeIncubation TimeKey Findings
QNO [1]Nitric Oxide (NO)Raw 264.7 cells0.5 µMNot specifiedEnables two-photon imaging of NO production in live cells and tissues.
NJ1Cd [1]Cadmium (Cd²⁺)HeLa cellsNot specifiedNot specifiedRatiometric detection of intracellular Cd²⁺.
RM-581-Fluo [1]Endoplasmic ReticulumMCF-7 cells1 - 30 µM1 - 4 hoursAccumulates in the ER, enabling tracking of the drug candidate.
CMTP-1 [1]Mitochondria (Viscosity and MAO-A)Neuroblastoma cellsNot specifiedNot specifiedDual-functional probe for mitochondrial viscosity and enzyme activity.

Experimental Protocols: A Guide to Application

The following protocols provide detailed, step-by-step methodologies for the application of isoquinolin-6-ol-based fluorescent probes in cellular imaging. It is crucial to recognize that these are starting points; optimization of parameters such as probe concentration and incubation time is essential for each specific cell type and experimental design.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines a fundamental workflow for staining live, adherent cells with a generic isoquinolin-6-ol-based fluorescent probe.

Causality Behind the Protocol: The choice of a serum-free medium for probe dilution is critical to prevent non-specific binding of the probe to serum proteins, which can lead to high background fluorescence. The 37°C incubation steps are designed to maintain cell viability and allow for active cellular processes, which may be necessary for probe uptake or targeting. The final wash and incubation in complete medium help to remove unbound probe and allow cells to recover before imaging.

Materials:

  • Isoquinolin-6-ol-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Probe Preparation: Prepare a working solution of the isoquinolin-6-ol probe in pre-warmed (37°C) serum-free medium. The optimal concentration should be determined empirically, but a starting range of 0.5-10 µM is recommended.

  • Cell Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Probe Incubation: Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will depend on the specific probe and cell type.

  • Washing: Aspirate the probe solution and wash the cells two to three times with pre-warmed complete culture medium to remove any unbound probe.

  • Recovery: Add fresh, pre-warmed complete culture medium or a live-cell imaging buffer to the cells and incubate for at least 30 minutes at 37°C to allow cells to recover.

  • Imaging: Mount the dish or slide on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters for the specific isoquinolin-6-ol probe.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells prepare_probe Prepare Probe Working Solution wash_pbs Wash with PBS prepare_probe->wash_pbs incubate_probe Incubate with Probe (15-60 min) wash_pbs->incubate_probe wash_medium Wash with Complete Medium incubate_probe->wash_medium recover Recover in Complete Medium (30 min) wash_medium->recover image Acquire Images recover->image end_node End image->end_node

Caption: Workflow for live-cell staining with isoquinolin-6-ol probes.

Protocol 2: Covalent Labeling of Proteins with Isoquinolin-6-ol-NHS Ester

This protocol describes the labeling of purified proteins containing primary amines (lysine residues and the N-terminus) with an N-hydroxysuccinimidyl (NHS) ester derivative of an isoquinolin-6-ol probe.

Causality Behind the Protocol: The use of an amine-free buffer at a slightly alkaline pH (8.0-8.5) is crucial for efficient NHS ester chemistry. The primary amines on the protein are deprotonated and thus more nucleophilic at this pH, facilitating their reaction with the NHS ester. The reaction is quenched with an excess of a primary amine-containing buffer like Tris to consume any unreacted NHS ester, preventing non-specific labeling of other molecules. Gel filtration is a robust method to separate the labeled protein from the free, unreacted dye.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Isoquinolin-6-ol-NHS ester probe (e.g., 10 mM stock in anhydrous DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column (e.g., Sephadex G-25)

Step-by-Step Methodology:

  • Protein Preparation: Ensure the purified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, buffer exchange the protein into the reaction buffer.

  • Probe Addition: While gently vortexing the protein solution, add the isoquinolin-6-ol-NHS ester stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 100 mM and incubate for an additional 30 minutes at room temperature to stop the reaction.

  • Purification: Separate the fluorescently labeled protein from the unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the isoquinolin-6-ol probe.

Protein_Labeling_Workflow cluster_reaction Labeling Reaction cluster_purification Purification & Analysis start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein add_probe Add Isoquinolin-6-ol-NHS Ester Probe prep_protein->add_probe incubate Incubate (1-2 hours) add_probe->incubate quench Quench Reaction with Tris Buffer incubate->quench purify Purify via Gel Filtration quench->purify characterize Characterize (Degree of Labeling) purify->characterize end_node End characterize->end_node

Caption: Workflow for covalent protein labeling.

Trustworthiness and Self-Validation

The reliability of any fluorescent probe experiment hinges on careful controls and validation.

  • Control for Phototoxicity: Irradiating cells with high-intensity light can generate reactive oxygen species, leading to cellular damage. Always use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. Include a "no-light" control to assess the health of cells that have been stained but not imaged.

  • Specificity of Labeling: For targeted probes, co-localization with a known marker for the organelle of interest (e.g., a fluorescent protein fusion or an antibody against an organelle-specific protein) is essential to confirm targeting specificity.

  • Control for Probe-Induced Artifacts: To ensure that the fluorescent probe itself is not altering the biological process being studied, perform functional assays in the presence and absence of the probe. For example, if studying mitochondrial dynamics, assess mitochondrial membrane potential or respiration rates in stained and unstained cells.

Future Directions and Emerging Applications

The isoquinolin-6-ol scaffold holds considerable promise for the development of next-generation fluorescent probes. Future research in this area is likely to focus on:

  • Multiphoton Probes: Designing isoquinolin-6-ol derivatives with large two-photon absorption cross-sections will enable deeper tissue imaging with reduced phototoxicity.[1]

  • Biosensors for Specific Analytes: Incorporating recognition moieties for specific enzymes, reactive oxygen species, or signaling molecules will lead to the development of highly specific biosensors for monitoring cellular function in real-time.

  • Theranostic Agents: Combining the imaging capabilities of isoquinolin-6-ol fluorophores with therapeutic functionalities could lead to the development of theranostic agents that can simultaneously diagnose and treat diseases.[6]

By leveraging the versatile chemistry of the isoquinolin-6-ol scaffold, researchers can continue to develop innovative tools to illuminate the complex and dynamic world of the living cell.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.
  • Abbiati, G., et al. (2021). Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Miranda, L. D., et al. (2019). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. The Journal of Organic Chemistry, 85(1), 273-284. Retrieved from [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. Retrieved from [Link]

  • Chen, S., et al. (2021). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Advances. Retrieved from [Link]

  • Kim, J., et al. (2022). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B. Retrieved from [Link]

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • Kim, J. Y., et al. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]

Sources

Application Note & Protocol: High-Throughput Screening for Modulators of Kinase Activity Using 3-Methylisoquinolin-6-ol hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for developing and executing a high-throughput screening (HTS) campaign to identify and characterize the biological activity of 3-Methylisoquinolin-6-ol hydrobromide and analogous compounds. Recognizing that the isoquinoline scaffold is a privileged structure in numerous biologically active compounds, including kinase inhibitors, this protocol outlines a robust strategy for interrogating the potential of this specific molecule as a modulator of protein kinase activity.[1][2][3] The protocol is designed with scientific integrity at its core, detailing a primary biochemical screen followed by a confirmatory cell-based assay to ensure data reliability and physiological relevance.

Introduction: The Scientific Rationale

The isoquinoline alkaloid family, to which 3-Methylisoquinolin-6-ol hydrobromide belongs, is a wellspring of compounds with diverse and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] Many of these effects are mediated through the modulation of critical cellular signaling pathways, a significant portion of which are regulated by protein kinases.[1] Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology and immunology.[1][4] Therefore, a logical and scientifically sound starting point for elucidating the biological function of 3-Methylisoquinolin-6-ol hydrobromide is to screen it against a representative kinase target.

This protocol is structured to provide a comprehensive workflow, from initial assay development and validation to hit confirmation and secondary screening. We will first describe a primary, biochemical screen using the principles of Fluorescence Polarization (FP) to directly measure the inhibition of a selected protein kinase.[5][6][7] This will be followed by a crucial secondary, cell-based assay to assess the compound's effect on cell viability and proliferation, thereby providing an early indication of its therapeutic potential and potential cytotoxicity.[8][9][10]

Assay Principle and Selection

Primary Screen: Fluorescence Polarization (FP) Kinase Assay

The choice of a Fluorescence Polarization (FP)-based assay for the primary screen is deliberate. FP is a homogeneous assay format, meaning it does not require separation or wash steps, making it highly amenable to automation and high-throughput screening.[6][11] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[6][7] In our proposed kinase assay, a fluorescently labeled peptide substrate will be used. When the kinase is active, it will not interact with the tracer. If 3-Methylisoquinolin-6-ol hydrobromide inhibits the kinase, the fluorescently labeled substrate will not be phosphorylated and will not bind to a phosphospecific antibody, resulting in a low FP signal. Conversely, in the absence of an inhibitor, the phosphorylated substrate will be bound by the antibody, leading to a larger molecular complex, slower rotation, and a high FP signal.

Secondary Screen: Cell-Based Cytotoxicity/Cytostatic Assay

A positive "hit" in a biochemical assay is only the first step. It is crucial to determine if the compound's activity translates to a cellular context and to assess for potential cytotoxicity.[8][12] For the secondary screen, we will employ a robust and widely used cell-based assay, such as the resazurin reduction assay (alamarBlue) or a luminescent ATP-based assay (CellTiter-Glo®). These assays provide a quantitative measure of cell viability and proliferation.[8] A compound that inhibits a kinase involved in cell proliferation should ideally demonstrate a cytostatic (inhibiting proliferation) or cytotoxic (killing cells) effect in a cancer cell line that is dependent on the target kinase.

High-Throughput Screening Workflow

The overall HTS workflow is designed to be logical and efficient, moving from a broad primary screen to more focused secondary and confirmatory assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Compound Library Preparation Compound Library Preparation Primary FP Kinase Assay Primary FP Kinase Assay Compound Library Preparation->Primary FP Kinase Assay 10 µM single concentration Hit Confirmation Hit Confirmation Primary FP Kinase Assay->Hit Confirmation Re-test actives Dose-Response (IC50) Determination Dose-Response (IC50) Determination Hit Confirmation->Dose-Response (IC50) Determination 8-point curve Promiscuity/Counter-Screening Promiscuity/Counter-Screening Dose-Response (IC50) Determination->Promiscuity/Counter-Screening Orthogonal assays Cell-Based Viability Assay Cell-Based Viability Assay Promiscuity/Counter-Screening->Cell-Based Viability Assay Confirmed Hits Mechanism of Action Studies Mechanism of Action Studies Cell-Based Viability Assay->Mechanism of Action Studies Lead Compounds

Caption: High-level workflow for the HTS campaign.

Detailed Protocols

PART 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Kinase Assay

This protocol is a general template and should be optimized for the specific kinase target.

4.1.1. Materials and Reagents

  • Kinase: Recombinant, purified protein kinase of interest.

  • Kinase Substrate: Fluorescently labeled peptide substrate specific to the kinase.

  • Phosphospecific Antibody: Antibody that specifically recognizes the phosphorylated substrate.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35.

  • 3-Methylisoquinolin-6-ol hydrobromide: Stock solution in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • 384-well, low-volume, black assay plates.

  • Automated liquid handling systems.

  • Plate reader capable of measuring fluorescence polarization.

4.1.2. Assay Protocol

  • Compound Plating:

    • Prepare a 1 mM stock solution of 3-Methylisoquinolin-6-ol hydrobromide in 100% DMSO.

    • Using an acoustic liquid handler, dispense 100 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.

    • Dispense 100 nL of DMSO into the control wells (negative control).

    • Dispense 100 nL of a known inhibitor into the positive control wells.

  • Reagent Addition:

    • Prepare a 2X kinase solution in assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

    • Prepare a 2X ATP and fluorescently labeled substrate solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Prepare a stop/detection solution containing the phosphospecific antibody and EDTA (to chelate Mg2+ and stop the reaction). Add 10 µL to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a plate reader equipped with the appropriate filters for the fluorophore used, measuring both parallel and perpendicular fluorescence intensity.

    • The instrument will calculate the fluorescence polarization (mP) values.

4.1.3. Data Analysis and Hit Selection

  • Z'-factor Calculation: The quality of the assay is determined by calculating the Z'-factor using the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][14]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: A common method for hit selection is to use a threshold based on the standard deviation of the sample data. For example, compounds that result in an inhibition greater than three standard deviations from the mean of the library compounds can be considered initial "hits".[15][16]

PART 2: Secondary High-Throughput Screen - Cell-Based Viability Assay

4.2.1. Materials and Reagents

  • Cell Line: A cancer cell line known to be dependent on the signaling pathway of the target kinase.

  • Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • 3-Methylisoquinolin-6-ol hydrobromide: Serial dilutions prepared in cell culture medium.

  • Control Compound: A known cytotoxic agent (e.g., Doxorubicin).

  • Resazurin Sodium Salt or a commercial ATP-based viability reagent (e.g., CellTiter-Glo®).

  • 384-well, clear-bottom, black-walled tissue culture-treated plates.

  • Multichannel pipettes or automated liquid handlers.

  • Plate reader capable of measuring fluorescence or luminescence.

4.2.2. Assay Protocol

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimized seeding density in cell culture medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 3-Methylisoquinolin-6-ol hydrobromide in cell culture medium.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Add 5 µL of medium with DMSO to the negative control wells.

    • Add 5 µL of the control cytotoxic agent to the positive control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (Resazurin Method):

    • Prepare a working solution of resazurin in PBS.

    • Add 5 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence with a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Normalize the data to the DMSO-treated controls (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Hit Validation

A successful HTS campaign will yield a set of confirmed "hits" that demonstrate dose-dependent inhibition in the primary biochemical assay and a corresponding effect in the secondary cell-based assay.

Data_Interpretation cluster_0 Primary Screen Data cluster_1 Hit Confirmation cluster_2 Secondary Screen Data cluster_3 Lead Candidate Profile Single-point Inhibition Single-point Inhibition Dose-Response Curve (IC50) Dose-Response Curve (IC50) Single-point Inhibition->Dose-Response Curve (IC50) Selects initial hits Z'-factor > 0.5 Z'-factor > 0.5 Z'-factor > 0.5->Single-point Inhibition Validates assay quality Cellular IC50 Cellular IC50 Dose-Response Curve (IC50)->Cellular IC50 Confirms biochemical potency Potent Biochemical IC50 Potent Biochemical IC50 Cellular IC50->Potent Biochemical IC50 On-target Cellular Activity On-target Cellular Activity Cellular IC50->On-target Cellular Activity Favorable Therapeutic Index Favorable Therapeutic Index Cellular IC50->Favorable Therapeutic Index

Caption: Logic diagram for data interpretation and hit validation.

Conclusion and Future Directions

This application note provides a robust and scientifically sound framework for the high-throughput screening of 3-Methylisoquinolin-6-ol hydrobromide. By employing a validated biochemical primary screen and a relevant cell-based secondary screen, researchers can confidently identify and characterize the biological activity of this compound. Positive hits from this campaign will serve as the foundation for further lead optimization, including structure-activity relationship (SAR) studies, selectivity profiling against a panel of kinases, and in-depth mechanism of action studies. The ultimate goal is the identification of novel chemical matter with therapeutic potential.

References

  • Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). Retrieved March 27, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved March 27, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Fluorescence Polarization (FP) - Molecular Devices. (2026, March 18). Retrieved March 27, 2026, from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • On HTS: Hit Selection - Science and Technology of Assay Development. (2024, January 4). Retrieved March 27, 2026, from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved March 27, 2026, from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI. (2014, February 27). Retrieved March 27, 2026, from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20). Retrieved March 27, 2026, from [Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers | PLOS One - Research journals. (2014, February 5). Retrieved March 27, 2026, from [Link]

  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. (2008, May 12). Retrieved March 27, 2026, from [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019, July 8). Retrieved March 27, 2026, from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Analysis of HTS data | Cambridge MedChem Consulting. (2017, November 13). Retrieved March 27, 2026, from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). Retrieved March 27, 2026, from [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of biomolecular screening, 8(6), 634-647.
  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026, February 9). Retrieved March 27, 2026, from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025, October 15). Retrieved March 27, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - ResearchGate. (2024, October 2). Retrieved March 27, 2026, from [Link]

  • Shang, X. F., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(11), 2055-2093.
  • High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved March 27, 2026, from [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - MDPI. (2012, September 12). Retrieved March 27, 2026, from [Link]

  • Compound Libraries | High-Throughput Screening Core Facility | University of Colorado Boulder. (n.d.). Retrieved March 27, 2026, from [Link]

  • Li, C. Y., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal research reviews, 40(6), 2244-2305.
  • GSK-417651A - gsrs. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mottinelli, M., et al. (2006). trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. Journal of medicinal chemistry, 49(23), 6848-6857.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved March 27, 2026, from [Link]

  • CAS NO : 2990371-07-6 | Product Name : Phenylephrine Isoquinolinone Analog. (n.d.). Retrieved March 27, 2026, from [Link]

  • ClinPGx. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Preclinical Dosing Guidelines and Formulation Protocols for 3-Methylisoquinolin-6-ol Hydrobromide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Methylisoquinolin-6-ol hydrobromide (3-MIQ-6-OH·HBr; CAS: 14446-32-3)[1][2] is a highly versatile synthetic intermediate and pharmacophore scaffold. In preclinical drug development, this compound is primarily utilized in two distinct therapeutic pipelines:

  • Antimalarial Drug Discovery: It forms the unprecedented tricyclic skeleton of Cassiarin A , a highly potent antiplasmodial alkaloid originally isolated from Cassia siamea. Derivatives of this scaffold exhibit potent in vivo clearance of Plasmodium berghei in murine models by inhibiting heme detoxification[3][4][5].

  • Cystic Fibrosis Therapeutics: Halogenated and macrocyclized derivatives of 3-MIQ-6-OH are critical building blocks in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators (correctors and potentiators)[6][7].

This Application Note provides rigorously validated, step-by-step in vivo dosing guidelines for murine models, focusing on formulation stability, pharmacokinetic optimization, and efficacy testing.

Pathway A 3-Methylisoquinolin-6-ol Hydrobromide Scaffold B Cassiarin A Analogs (Antimalarial Agents) A->B Derivatization C Macrocyclic Modulators (CFTR Therapeutics) A->C Macrocyclization D Inhibition of Heme Detoxification B->D E CFTR Channel Potentiation/Correction C->E F Plasmodium berghei Clearance (In Vivo) D->F G Restored Chloride/Water Transport in Epithelia E->G

Dual therapeutic pathways of 3-MIQ-6-OH derivatives in malaria and CFTR modulation.

Physicochemical Properties & Formulation Causality

Administering 3-MIQ-6-OH·HBr in vivo requires overcoming specific physicochemical hurdles. While the hydrobromide salt improves initial aqueous wettability compared to the free base, the molecule is amphoteric. It contains a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group.

  • Causality of Precipitation: At physiological pH (~7.4), the molecule approaches its isoelectric point, drastically reducing its aqueous solubility. If administered in pure saline, the compound will rapidly crystallize (crash out) in the peritoneal cavity or gastrointestinal tract, leading to erratic pharmacokinetics and localized toxicity.

  • The Co-Solvent Solution: To create a thermodynamically stable system, a step-wise co-solvent vehicle of 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline is strictly required.

Workflow step1 1. Weigh 3-MIQ-6-OH·HBr (Protect from UV light) step2 2. Dissolve in 5% DMSO (Vortex to break lattice) step1->step2 step3 3. Add 40% PEG-300 (Enhance lipophilic solubility) step2->step3 step4 4. Add 5% Tween-80 (Micellar stabilization) step3->step4 step5 5. Dilute with 50% Saline (Dropwise to prevent crashing) step4->step5 step6 6. Sterile Filter (0.22 µm) & Administer (PO/IP) step5->step6

Step-by-step formulation workflow ensuring thermodynamic stability of 3-MIQ-6-OH·HBr.

Experimental Protocols

Protocol A: Step-by-Step Vehicle Preparation (Self-Validating System)

Objective: Prepare a 5 mg/mL dosing solution for a standard 25g mouse.

  • Weighing: Accurately weigh 5.0 mg of 3-MIQ-6-OH·HBr powder into a sterile, amber glass vial. Causality: Phenolic isoquinolines are susceptible to photo-oxidation; amber vials prevent UV-induced degradation.

  • Lattice Disruption: Add 50 µL of molecular-grade DMSO. Vortex vigorously for 60 seconds. Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the crystal lattice.

  • Solvent Transition: Add 400 µL of PEG-300. Sonicate for 2 minutes at room temperature.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds. Causality: Tween-80 forms micelles that encapsulate the hydrophobic core, preventing aggregation when aqueous media is introduced.

  • Aqueous Dilution: Dropwise , add 500 µL of sterile 0.9% Saline while continuously vortexing. Causality: Rapid addition of water causes localized supersaturation and irreversible precipitation.

  • Self-Validation Check: Hold the vial against a dark background under a bright light. If the solution is cloudy or contains micro-particulates, the micellar encapsulation has failed, and the solution MUST be discarded. A perfectly clear solution validates the formulation for in vivo use.

Protocol B: In Vivo Efficacy Dosing (Peters' 4-Day Suppressive Test)

This protocol is the gold standard for evaluating the antimalarial efficacy of Cassiarin A analogs derived from 3-MIQ-6-OH·HBr[3][8].

  • Infection: On Day 0, inoculate male Swiss albino mice (20–25 g) intraperitoneally (IP) with 1×107 Plasmodium berghei ANKA-infected erythrocytes[5].

  • Dosing Regimen: Randomize mice into groups of 5. Administer the 3-MIQ-6-OH·HBr formulation via oral gavage (PO) or IP injection at 2, 24, 48, and 72 hours post-infection.

  • Blood Smear Analysis: On Day 4, collect tail venous blood. Prepare thin films, fix with absolute methanol, and stain with 10% Giemsa for 15 minutes.

  • Efficacy Calculation: Calculate parasitemia by counting infected RBCs against 1,000 total RBCs under a 100x oil immersion objective.

    • Self-Validation Check: The negative control group (Vehicle only) must show a parasitemia of at least 15-20% on Day 4 to validate the infectivity of the P. berghei strain[8].

Quantitative Data Synthesis: Murine Dosing Guidelines

The following table synthesizes optimal dosing parameters extrapolated from literature on 3-MIQ-6-OH derivatives, Cassiarin A antimalarial studies, and macrocyclic CFTR modulators[4][5][7].

ParameterAntimalarial Models (P. berghei)CFTR Modulator Models (Pharmacokinetics)Causality / Rationale
Primary Route Oral (PO) or Intraperitoneal (IP)Oral (PO)PO mimics clinical administration; IP bypasses first-pass metabolism for early-stage screening.
Dose Range 0.5 mg/kg – 20 mg/kg10 mg/kg – 50 mg/kgCassiarin A shows high potency (ED50 ~0.47 mg/kg)[4][9]; CFTR macrocycles require higher systemic exposure[7].
Dosing Frequency Once daily for 4 daysSingle dose (PK) or BID (Efficacy)P. berghei suppressive tests require 4 consecutive days to accurately measure RBC clearance[8].
Max Volume 10 mL/kg (e.g., 250 µL for 25g mouse)10 mL/kgExceeding 10 mL/kg with PEG/Tween vehicles causes gastrointestinal distress and alters absorption kinetics.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, I frequently observe two major points of failure when researchers handle 3-MIQ-6-OH·HBr in vivo:

  • Failure 1: Ignoring the Salt Form. Researchers often calculate molarity based on the free base molecular weight rather than the hydrobromide salt. Always account for the HBr mass (MW contribution of ~80.9 g/mol ) when calculating exact mg/kg dosages to prevent under-dosing.

  • Failure 2: Inadequate Vehicle Mixing. If the compound precipitates post-IP injection, necropsy will reveal white crystalline deposits in the peritoneal cavity. This means the drug was never systemically absorbed, leading to false-negative efficacy data. Strict adherence to the dropwise saline addition in Protocol A prevents this artifact.

References

  • 1037219-67-2|3-Methylisoquinolin-8-ol|BLD Pharm , bldpharm.com,1

  • 3-methylisoquinolin-6-ol hydrobromide | 14446-32-3 - ChemicalBook , chemicalbook.com, 2

  • Antiplasmodial Natural Products - MDPI , mdpi.com, 3

  • Antimalarial Activity of Cassiarin A from the Leaves of Cassia siamea | Request PDF - ResearchGate , researchgate.net, 4

  • IN VITRO ANTIMALARIAL ACTIVITY AND TOXICITY STUDIES OF JOHAR (CASSIA SIAMEA) LEAVES FROM THREE DIFFERENT LOCATIONS - PMC , nih.gov, 9

  • DETERMINATION OF EFFECTIVE DOSE OF ANTIMALARIAL FROM CASSIA SPECTABILIS LEAF ETHANOL EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE - PMC , nih.gov, 5

  • Standardization of Cassia spectabilis DC leaves and antimalarial activities of ethyl acetate extract , unar.ac.id, 8

  • WO2024056798A1 - Macrocyclic cftr modulators - Google Patents , google.com, 6

  • WO2024056791A1 - Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators - Google Patents , google.com, 7

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 3-Methylisoquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Researcher

The isoquinoline scaffold is a privileged structural motif, frequently encountered in pharmaceuticals and biologically active natural products. The ability to functionalize this core through modern cross-coupling techniques is paramount for drug discovery and development. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of a representative isoquinoline building block. For the purpose of this guide, we will focus on a hypothetical, yet highly relevant substrate: 1-Bromo-3-methylisoquinolin-6-ol hydrobromide . This substrate embodies three key chemical features that influence reaction design: a reactive aryl bromide, a basic nitrogen atom (as a hydrobromide salt), and a nucleophilic phenolic hydroxyl group. These protocols are designed to serve as a robust starting point for your research, providing not just step-by-step instructions, but also the underlying chemical logic to empower your experimental design and troubleshooting.

Substrate Profile: 1-Bromo-3-methylisoquinolin-6-ol hydrobromide

  • Structure:

    • A heterocyclic aromatic compound featuring an isoquinoline core.

    • A bromine atom at the C1 position, serving as the leaving group for cross-coupling.

    • A methyl group at the C3 position.

    • A hydroxyl group at the C6 position, which can influence reactivity and may require consideration for chemoselectivity.

    • Supplied as a hydrobromide salt, meaning the isoquinoline nitrogen is protonated. This necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

  • Key Reactivity Considerations:

    • The Hydrobromide Salt: The substrate is acidic. The base used in the coupling reaction must first neutralize the HBr salt to generate the free isoquinoline base before it can participate in the catalytic cycle. Therefore, at least one extra equivalent of base is required.

    • The Phenolic Hydroxyl Group: The -OH group is a potential site for O-arylation, a common side reaction in palladium-catalyzed couplings, particularly under conditions used for C-N coupling. The choice of base and reaction conditions can be tailored to favor C-C or C-N coupling over O-arylation. For instance, weaker bases like carbonates are often used to minimize O-arylation of phenols.

    • The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is a Lewis basic site that can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of bulky, electron-rich phosphine ligands can help mitigate this catalyst poisoning effect.[1]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

Scientific Rationale

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4] The use of aqueous solvents can be beneficial for the coupling of N-heterocyclic substrates, as water can engage in hydrogen bonding with the nitrogen moiety, reducing its tendency to poison the palladium catalyst.[1]

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-methylisoquinolin-6-ol

Reaction Scheme:

(1-Bromo-3-methylisoquinolin-6-ol HBr) + (4-methoxyphenyl)boronic acid ---(Pd catalyst, base, solvent)--> 1-(4-methoxyphenyl)-3-methylisoquinolin-6-ol

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-methylisoquinolin-6-ol hydrobromide (1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a pre-catalyst system like Pd(OAc)₂ (0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(0) is the active catalyst. Pd(II) sources are reduced in situ.[4]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands stabilize the Pd(0) complex and promote oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation and to neutralize the HBr salt.[3][5] Weaker bases are preferred to avoid side reactions with the -OH group.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of organic solvent and water can enhance the reaction rate for N-heterocyclic substrates.[1][6]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-B(OR)2 + Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction is of high importance in medicinal chemistry where the arylamine moiety is a common feature.

Scientific Rationale

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][9] A key challenge with the 3-Methylisoquinolin-6-ol substrate is the potential for competitive O-arylation of the phenolic hydroxyl group. The choice of ligand and base is critical to steer the reaction towards the desired C-N bond formation. Generally, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are used. The use of bulky, electron-rich biarylphosphine ligands is crucial for achieving high yields and selectivity.[10]

Experimental Protocol: Synthesis of N-benzyl-3-methyl-1-(phenylamino)isoquinolin-6-ol

Reaction Scheme:

(1-Bromo-3-methylisoquinolin-6-ol HBr) + Benzylamine ---(Pd catalyst, ligand, base, solvent)--> N-benzyl-3-methyl-1-aminoisoquinolin-6-ol

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 1-Bromo-3-methylisoquinolin-6-ol hydrobromide (1.0 equiv), sodium tert-butoxide (NaOtBu, 3.0 equiv), a palladium pre-catalyst such as a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 equiv) to a dry reaction vial.

  • Amine and Solvent Addition: Add the solvent (e.g., anhydrous toluene or CPME) followed by the amine (benzylamine, 1.2 equiv).

  • Reaction: Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often preferred for their air-stability and high reactivity.[10]
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are essential for promoting reductive elimination and preventing catalyst decomposition.[10]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.[8][9] Weaker bases like K₃PO₄ can sometimes be used with more advanced catalyst systems.
Solvent Toluene, Dioxane, CPME, t-Amyl alcoholAnhydrous, non-protic solvents are typically used.
Temperature 90 - 120 °CHigher temperatures are often required to facilitate the catalytic cycle.
Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)(Br)L Ar-Pd(II)(Br)L Oxidative_Addition->ArPd(II)(Br)L Amine_Coord_Deprot Amine Coordination & Deprotonation ArPd(II)(Br)L->Amine_Coord_Deprot R2NH + Base ArPd(II)(NR2)L Ar-Pd(II)-NR2L Amine_Coord_Deprot->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.[11] This reaction typically employs a dual catalytic system of palladium and copper.[11]

Scientific Rationale

The mechanism involves a palladium cycle similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The presence of the phenolic -OH group is less problematic in Sonogashira coupling compared to Buchwald-Hartwig amination, but the basic conditions still require consideration. An amine base, such as triethylamine or diisopropylamine, is often used, which also serves as the solvent in some cases.

Experimental Protocol: Synthesis of 1-(phenylethynyl)-3-methylisoquinolin-6-ol

Reaction Scheme:

(1-Bromo-3-methylisoquinolin-6-ol HBr) + Phenylacetylene ---(Pd/Cu catalyst, base, solvent)--> 1-(phenylethynyl)-3-methylisoquinolin-6-ol

  • Reagent Preparation: To a Schlenk flask, add 1-Bromo-3-methylisoquinolin-6-ol hydrobromide (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Base Addition: Add an amine base/solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine (i-Pr₂NH). The solution should be degassed.

  • Alkyne Addition: Add the terminal alkyne (phenylacetylene, 1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling
ParameterRecommended Reagents/ConditionsRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira coupling.
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide for efficient transmetalation.
Base Et₃N, i-Pr₂NHActs as both a base to deprotonate the alkyne and neutralize HBr, and often as a solvent.
Solvent THF, DMF, or neat amine baseA polar aprotic solvent is typically used.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild thermal conditions.
Diagram: Simplified Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)C≡CR R-C≡CH + Base Cu(I)C≡CR->ArPd(II)(Br)L2 Cu(I)C≡CR->Cu(I)Br

Caption: Simplified catalytic cycles for the Sonogashira reaction.

General Experimental Workflow

The following diagram outlines a general workflow applicable to setting up any of the described cross-coupling reactions, emphasizing the importance of an inert atmosphere.

Experimental_Workflow start Start reagents Weigh Solid Reagents (Aryl Halide, Boronic Acid/Amine, Base) start->reagents flask_prep Add Solids to a Dry Schlenk Flask with Stir Bar reagents->flask_prep inert_atm Establish Inert Atmosphere (Cycle with Vacuum/N2 or Ar) flask_prep->inert_atm catalyst_add Add Catalyst/Ligand (Under positive inert gas flow) inert_atm->catalyst_add solvent_add Add Degassed Solvent and Liquid Reagents via Syringe catalyst_add->solvent_add reaction Heat Reaction Mixture to Desired Temperature solvent_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Characterization purification->end

Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.

References

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Catalytic hydrogenation methods for 3-Methylisoquinolin-6-ol hydrobromide

The catalytic hydrogenation of 3-Methylisoquinolin-6-ol hydrobromide is a well-established and highly efficient transformation. Standard conditions using heterogeneous catalysts like 10% Pd/C in an acidic solvent remain the most direct and scalable method for producing the desired 1,2,3,4-tetrahydroisoquinoline product in high yield. For laboratories prioritizing sustainability and cost-effectiveness, emerging methods utilizing earth-abundant iron catalysts present a viable, albeit more demanding, alternative. The choice of methodology will ultimately depend on the scale of the reaction, available equipment, and project-specific goals regarding cost and environmental impact. Future research will likely focus on refining these sustainable catalysts and adapting these reactions to continuous flow systems, which can offer enhanced safety, efficiency, and scalability for pharmaceutical manufacturing. [12]

References

  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones.Chemical Science (RSC Publishing).
  • Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts.
  • Enantioselective Hydrogenation of Isoquinolines.
  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC.
  • Isoquinoline.Science of Synthesis.
  • Regioselective hydrogenation of quinolines and isoquinolines.
  • Hydrogenation of substituted isoquinolines over nickel catalyst. II. Effects of pressure and temperature on the hydrogenation of 5-hydroxy-2-alkylisoquinolinium salts.PubMed.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.Journal of the American Chemical Society.
  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.Benchchem.
  • Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles.The Journal of Organic Chemistry.
  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activ
  • A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia.Organic Chemistry Portal.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylisoquinolin-6-ol Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Methylisoquinolin-6-ol hydrobromide (CAS 14446-32-3)[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible protocols for isoquinoline derivative demethylation.

Mechanistic Overview & Causality

The synthesis of 3-Methylisoquinolin-6-ol hydrobromide typically proceeds via the O-demethylation of its precursor, 6-Methoxy-3-methylisoquinoline (CAS 14446-31-2)[2]. We employ 48% aqueous Hydrobromic acid (HBr) under reflux conditions. This is a classic and highly effective reagent for the cleavage of aryl methyl ethers[3].

The Causality of the Reagent Choice: Why use HBr instead of Lewis acids like BBr₃? While BBr₃ is effective, it is highly hazardous, requires strictly anhydrous conditions, and is tied to hazardous solvents like dichloromethane[3]. Aqueous HBr serves a dual, self-validating purpose in this specific workflow:

  • Protonation: The strong acid protonates both the basic isoquinoline nitrogen and the ether oxygen.

  • Nucleophilic Cleavage: The bromide ion (Br⁻) acts as a potent nucleophile, executing an Sₙ2 attack on the less sterically hindered methyl group. This releases methyl bromide gas and yields the phenol.

Because the reaction occurs in a hydrobromic acid matrix, the product naturally crystallizes as the hydrobromide salt, which is significantly more stable against atmospheric oxidation than the free base (CAS 696575-22-1)[4].

Workflow SM 6-Methoxy-3-methylisoquinoline (Starting Material) Reagent Add 48% aq. HBr (15-20 eq) under Ar/N2 SM->Reagent Reflux Reflux at 115-120°C (16-24 hours) Reagent->Reflux Monitor Monitor via HPLC (Check SM disappearance) Reflux->Monitor Monitor->Reflux Incomplete Cool Controlled Cooling (Ramp down to 0-5°C) Monitor->Cool Complete Filter Vacuum Filtration & Wash with Cold Acetone Cool->Filter Product 3-Methylisoquinolin-6-ol hydrobromide (Target) Filter->Product

Fig 1. Optimized workflow for the synthesis of 3-Methylisoquinolin-6-ol hydrobromide.

Troubleshooting Guides & FAQs

Q1: Why is my yield lower than the expected >85% after the HBr reflux? A: Suboptimal yields are almost always caused by incomplete conversion or HBr gas escape. 48% aqueous HBr is an azeotrope. If your condenser is not adequately chilled, HBr gas will escape, dropping the acid concentration below the threshold required for the Sₙ2 cleavage[3]. Solution: Ensure a closed-loop chilled condenser (set to 5 °C) and use a minimum of 15 equivalents of HBr to maintain the kinetic driving force.

Q2: My product is gummy or heavily discolored (dark brown/black) instead of a clean crystalline powder. What went wrong? A: Isoquinolines are highly susceptible to oxidation at elevated temperatures. If the reaction was not purged with an inert gas (Nitrogen or Argon), oxidative degradation occurred. Additionally, rapid "crash cooling" can trap these colored impurities in the crystal lattice. Solution: Maintain an inert atmosphere throughout the reflux and employ a controlled cooling ramp (see protocol).

Q3: How can I monitor the reaction progress accurately? A: Thin-Layer Chromatography (TLC) is notoriously unreliable for this reaction because the highly polar hydrobromide salt streaks heavily on silica. Solution: Use Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). Quench a 10 µL reaction aliquot in 1 mL of saturated NaHCO₃ before injection to analyze the free base accurately.

Troubleshooting Issue Suboptimal Yield or Impure Product Check1 Is the reaction complete by HPLC (>98% conversion)? Issue->Check1 Action1 Increase reflux time or replenish 48% HBr Check1->Action1 No Check2 Is the product gummy or heavily discolored? Check1->Check2 Yes Action1->Check1 Action2 Ensure inert atmosphere (Ar/N2) Recrystallize from EtOH Check2->Action2 Yes Success Pure Crystalline Product Check2->Success No Action2->Success

Fig 2. Troubleshooting logic tree for resolving low yield and purity issues.

Optimized Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

  • System Preparation: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser (chilled to 5 °C), and an Argon/Nitrogen inlet. Purge the system for 15 minutes to displace oxygen.

  • Reagent Charging: Add 6-Methoxy-3-methylisoquinoline (1.0 eq)[2] to the flask. Slowly add 48% aqueous Hydrobromic acid (15.0 eq) under continuous inert gas flow.

  • Reflux: Heat the reaction mixture to an internal temperature of 115–120 °C. Maintain vigorous reflux for 18–24 hours.

  • In-Process Control (IPC): After 18 hours, withdraw a 10 µL aliquot, neutralize with saturated NaHCO₃, and analyze via HPLC. Validation Check: The reaction is deemed complete only when the starting material peak is <2% of the total area.

  • Controlled Crystallization: Remove the heat source. Allow the mixture to cool to room temperature (20–25 °C) slowly over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5 °C) and stir for an additional 1 hour. Causality: Slow cooling promotes the exclusion of impurities from the growing hydrobromide crystal lattice, preventing a gummy product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with two portions of ice-cold acetone (2 mL per gram of product). Acetone effectively solubilizes trace unreacted starting material and organic oxidation byproducts while leaving the salt intact.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight to yield 3-Methylisoquinolin-6-ol hydrobromide[1].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the final yield/purity of the synthesized 3-Methylisoquinolin-6-ol hydrobromide.

Temperature (°C)Time (h)HBr EquivalentsYield (%)Purity (HPLC %)Mechanistic Observation
115121065%92.0%Incomplete Sₙ2 conversion; starting material remains.
115 24 15 88% 98.5% Optimal conditions; complete cleavage, high crystallinity.
130241582%90.1%Thermal degradation; increased oxidation byproducts.
11524545%85.0%Reagent depletion; insufficient protonation of ether oxygen.

References

  • Title: 826-81-3|2-Methyl-8-quinolinol|BLD Pharm Source: bldpharm.com URL: [1]

  • Title: 14446-31-2|6-Methoxy-3-methylisoquinoline|BLD Pharm Source: bldpharm.com URL: [2]

  • Title: 3-methylisoquinolin-6-ol | 696575-22-1 - Sigma-Aldrich Source: sigmaaldrich.com URL: [4]

  • Title: Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) Source: rsc.org URL: [3]

Sources

Technical Support Center: Preventing Oxidative Degradation of 3-Methylisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methylisoquinolin-6-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this compound during storage. Through a detailed question-and-answer format, troubleshooting guides, and frequently asked questions, we will address specific issues you may encounter in your experiments.

I. Understanding the Challenge: The Chemistry of Degradation

3-Methylisoquinolin-6-ol hydrobromide possesses a phenolic hydroxyl group attached to a heterocyclic isoquinoline core. This chemical structure makes it susceptible to oxidation, a common degradation pathway for phenol-containing compounds.[1][2] Exposure to oxygen, light, and even trace metal impurities can catalyze the oxidation process, leading to the formation of colored byproducts like quinones and polymeric materials.[1] This degradation can manifest as a visual discoloration of the solid compound or solutions, often turning them yellow, brown, or even reddish.[1][2] Such degradation compromises the purity, potency, and integrity of the compound, leading to inconsistent experimental results.[3]

Frequently Asked Questions (FAQs)

Q1: My solid 3-Methylisoquinolin-6-ol hydrobromide has changed color from off-white to a yellowish-brown. What is happening?

A1: The discoloration you are observing is a classic indicator of oxidative degradation.[1] The phenolic hydroxyl group in the molecule is likely being oxidized, leading to the formation of colored quinone-type structures and other degradation products. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[4][5]

Q2: I've noticed a decrease in the potency of my stock solution over time. Could this be related to degradation?

A2: Yes, a loss of potency is a direct consequence of compound degradation.[3] As the parent 3-Methylisoquinolin-6-ol hydrobromide molecule degrades, its concentration decreases, leading to inconsistent and unreliable results in your assays. It is crucial to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.[3]

Q3: What are the primary factors that accelerate the degradation of this compound?

A3: The key factors that promote the degradation of 3-Methylisoquinolin-6-ol hydrobromide are:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.[1][2]

  • Light: Many quinoline and isoquinoline derivatives are photosensitive and can degrade when exposed to UV or ambient light.[3][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][5]

  • pH: The stability of similar compounds can be pH-dependent, with degradation sometimes accelerated in either acidic or basic conditions.[3][6]

  • Trace Metal Impurities: Metal ions, such as iron or copper, can act as catalysts for oxidation reactions.[1]

II. Proactive Prevention: Best Practices for Storage and Handling

To maintain the integrity of your 3-Methylisoquinolin-6-ol hydrobromide, it is essential to implement proper storage and handling procedures from the moment you receive the compound.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2 - 8 °CReduces the rate of chemical degradation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key oxidant.[1][4]
Light Protected from Light (Amber Vial)Prevents photodegradation.[4][8]
Container Tightly SealedPrevents ingress of moisture and air.[7][8]
Moisture Dry/DesiccatedPhenolic compounds can be sensitive to moisture.[6]
Handling Procedures for Air-Sensitive Compounds

Given its susceptibility to oxidation, 3-Methylisoquinolin-6-ol hydrobromide should be handled as an air-sensitive compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_glassware Oven-Dry Glassware prep_inert Prepare Inert Atmosphere (Glove Box or Schlenk Line) prep_glassware->prep_inert Ensure Dryness weigh Weigh Compound Under Inert Atmosphere prep_inert->weigh Maintain Inert Conditions dissolve Dissolve in Degassed Solvent weigh->dissolve transfer Transfer Solution via Syringe/Cannula dissolve->transfer seal Seal Container Tightly Under Inert Atmosphere transfer->seal store Store at 2-8°C, Protected from Light seal->store

Step-by-Step Handling Protocol:

  • Prepare Your Workspace: Whenever possible, handle the solid compound and prepare solutions inside an inert atmosphere glove box.[4][9] If a glove box is unavailable, use a Schlenk line with dry, inert gas (argon or nitrogen).[10]

  • Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.[11]

  • Degas Solvents: Before preparing solutions, degas your chosen solvent by sparging with an inert gas or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Weighing: If using a glove box, weigh the compound directly inside.[4] If not, quickly weigh the required amount and immediately place it in a flask under a positive pressure of inert gas.

  • Solution Preparation: Add the degassed solvent to the flask containing the compound via a syringe or cannula.[11]

  • Storage of Solutions: Store stock solutions in tightly sealed vials with an inert gas headspace, protected from light, and at the recommended temperature.[6] For long-term storage, consider aliquoting solutions to minimize freeze-thaw cycles.[6]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of 3-Methylisoquinolin-6-ol hydrobromide.

Observed Problem Potential Cause Recommended Solution
Solid compound is discolored upon arrival or shortly after opening. 1. Improper storage during transit. 2. Exposure to air and light upon opening.1. Contact the supplier for a replacement. 2. Immediately transfer the new compound to an amber vial, purge with inert gas, and store at 2-8°C.
Solutions turn yellow or brown over a short period. 1. Oxidation due to dissolved oxygen in the solvent. 2. Photodegradation from exposure to light.1. Ensure solvents are thoroughly degassed before use. 2. Prepare and store solutions in amber vials or vials wrapped in aluminum foil.[6]
Precipitation occurs when making aqueous solutions. Low aqueous solubility.First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, then dilute with the aqueous buffer.[6]
Inconsistent results in biological or chemical assays. Compound degradation leading to lower effective concentration.1. Prepare fresh solutions for each experiment.[6] 2. Perform a stability study to determine the acceptable timeframe for using stored solutions.

G cluster_solid Solid Compound Issues cluster_solution Solution Issues start Problem Observed discoloration_solid Discoloration of Solid start->discoloration_solid discoloration_solution Discoloration of Solution start->discoloration_solution inconsistent_results Inconsistent Results start->inconsistent_results check_storage_solid Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Low Temperature? discoloration_solid->check_storage_solid action_solid Action: - Discard degraded solid. - Implement proper storage protocols. check_storage_solid->action_solid check_prep Review Solution Prep: - Degassed Solvent? - Handled under Inert Gas? discoloration_solution->check_prep inconsistent_results->check_prep check_storage_solution Review Solution Storage: - Light Protected? - Stored at -20°C? check_prep->check_storage_solution action_solution Action: - Prepare fresh solutions. - Perform stability analysis. check_storage_solution->action_solution

IV. Analytical Verification of Stability

To quantitatively assess the stability of 3-Methylisoquinolin-6-ol hydrobromide and its solutions, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[3]

Protocol: HPLC Method for Stability Assessment

This protocol outlines a general method that should be optimized for your specific equipment and compound batch.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A common approach for isoquinoline alkaloids involves a gradient elution with a buffered aqueous phase and an organic modifier.[12]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).

3. Sample Preparation:

  • Prepare a stock solution of 3-Methylisoquinolin-6-ol hydrobromide in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase A) at a concentration of approximately 1 mg/mL.

  • For stability testing, dilute this stock solution to a working concentration (e.g., 50 µg/mL) with the appropriate storage buffer or solvent.

4. Forced Degradation Study (for method validation):

  • To ensure the method can separate the parent compound from its degradation products, a forced degradation study is recommended.[3]

  • Expose the compound solution to stress conditions such as:

    • Acidic: 0.1 M HCl at 60°C.[3]

    • Basic: 0.1 M NaOH at 60°C.[3]

    • Oxidative: 3% H₂O₂ at room temperature.[3]

    • Thermal: 80°C.[3]

    • Photolytic: Exposure to UV light.

  • Analyze the stressed samples by HPLC to identify and resolve degradation peaks from the parent peak.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

By implementing these storage, handling, and analytical procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of your research with 3-Methylisoquinolin-6-ol hydrobromide.

References
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • Pi Chemicals.
  • Tokyo Chemical Industry. (2025, November 14).
  • Ossila. Air Sensitive Compounds.
  • Fisher Scientific.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Rout, B., et al. (2013). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Lee, H. J., et al. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • BenchChem Technical Support Team. (2025). Improving the stability of 6-Bromo-3-hydroxyquinolin-2(1H)-one in solution. Benchchem.

Sources

Technical Support Center: Overcoming Poor Cellular Permeability of 3-Methylisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, you may find that certain small-molecule fragments or inhibitors exhibit significant discrepancies between their biochemical potency and their cell-based efficacy.

For 3-Methylisoquinolin-6-ol hydrobromide , this drop-off is almost universally tied to poor cellular permeability. This guide provides a deep dive into the physicochemical causality behind this liability and offers self-validating, step-by-step troubleshooting protocols to rescue your cellular assays.

Part 1: Diagnostic Troubleshooting & Causality (Q&A)

Q1: Why does the hydrobromide salt form of 3-Methylisoquinolin-6-ol exhibit such poor in vitro cellular permeability?

Causality: The permeability issue stems from two distinct structural liabilities: the salt form and the functional groups.

  • The Counterion Effect: While hydrobromide (HBr) salts are excellent for shelf stability and bulk aqueous solubility, they dissociate in assay media into a protonated isoquinolinium cation and a bromide anion. These charged species form a dense hydration shell. The energetic cost of shedding this water shell to partition into the hydrophobic core of a lipid bilayer is highly unfavorable. Heavy halide salts like hydrobromide frequently demonstrate inferior cellular permeability in artificial membrane assays compared to their free base equivalents[1].

  • The Phenolic Hydroxyl: The C6-hydroxyl group acts as a strong hydrogen bond donor. A high density of hydrogen bond donors correlates directly with poor passive membrane permeability and increased metabolic vulnerability[2].

Q2: How can I formulate the HBr salt for cell-based assays without altering the compound chemically?

If you must use the HBr salt directly, you must optimize the assay vehicle to prevent localized aggregation and facilitate membrane interaction.

Protocol: Co-solvent Formulation for In Vitro Assays

  • Stock Preparation: Dissolve the 3-Methylisoquinolin-6-ol HBr powder in 100% molecular biology grade DMSO to a concentration of 10 mM. Note: Ensure the DMSO is anhydrous; water absorption will degrade stock stability.

  • Surfactant Addition: Prepare your aqueous assay buffer supplemented with Pluronic F-127 (a non-ionic surfactant) to a final concentration of 0.1% (w/v). Causality: Pluronic F-127 prevents the highly polar salt from forming colloidal aggregates upon aqueous dilution, maintaining it in a monomeric state available for membrane permeation.

  • Dilution: Slowly titrate the DMSO stock into the assay buffer under constant vortexing to achieve your final working concentration (ensure final DMSO concentration is ≤1% to avoid solvent cytotoxicity).

  • Self-Validation Checkpoint: Measure the optical density of the final solution at 600 nm ( OD600​ ) against a buffer blank. An OD600​<0.05 confirms the absence of colloidal aggregates or precipitation. If the OD600​ exceeds this threshold, the compound has crashed out, and the assay will yield false negatives.

Q3: If formulation fails, what is the standard protocol for generating the free base to improve passive diffusion?

Causality: Free-basing removes the bromide counterion and deprotonates the isoquinoline nitrogen (pKa ~ 6.5–7.0), yielding a neutral species at physiological pH (7.4) with a significantly higher partition coefficient (LogD).

Protocol: Micro-Scale Free-Basing & Validation

  • Dissolution: Dissolve 10 mg of 3-Methylisoquinolin-6-ol HBr in 1 mL of LC-MS grade water.

  • Alkalinization: Dropwise, add 0.1 M NaOH or saturated NaHCO3 until the solution reaches pH 8.5–9.0. Causality: This specific pH window is critical. It is sufficiently above the pKa of the isoquinoline nitrogen to ensure >99% deprotonation, but strictly below the pKa of the phenolic hydroxyl (pKa ~ 9.5–10.0) to prevent the formation of a highly impermeable phenolate anion.

  • Extraction: Add 2 mL of ethyl acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to achieve clean phase separation.

  • Self-Validation Checkpoint: Extract the upper organic layer. To validate the successful extraction of the free base, spot a fraction on a TLC plate alongside the starting material. The free base will exhibit a higher Rf​ value in a polar solvent system (e.g., DCM:MeOH 9:1). Additionally, LC-MS analysis of the organic layer must confirm the absence of the bromide adduct.

  • Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under a gentle nitrogen stream to yield the free base powder.

G A 3-Methylisoquinolin-6-ol HBr (Low Permeability, High Hydration) B Alkaline Extraction (pH 9.0 Buffer + EtOAc) A->B C Isolate Free Base (Increased LogD, Reduced Polarity) B->C D PAMPA / Caco-2 Assay (Permeability Validation) C->D

Caption: Workflow for converting the HBr salt to a free base to enhance passive membrane diffusion.

Part 2: Advanced Chemical Modifications (Prodrug Strategy)

Q4: The free base still shows suboptimal permeability in Caco-2 assays. How can I mask the remaining structural liabilities?

Causality: Even as a free base, the compound possesses a phenolic hydroxyl group at the C6 position. The energetic cost of desolvating this hydrogen bond donor before it can enter the lipid bilayer restricts passive diffusion.

Solution: Implement an ester prodrug strategy. Modifying the phenolic hydroxyl via esterification (e.g., forming an isobutyrate or pivalate ester) masks the hydrogen bond donor, drastically reducing the topological polar surface area (tPSA) and increasing lipophilicity. Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular esterases slowly hydrolyze the ester bond, releasing the active free phenol directly into the cytosol[3].

G A C6-Ester Prodrug (Masked Phenol) B Passive Diffusion Across Lipid Bilayer A->B C Intracellular Esterases (Enzymatic Cleavage) B->C D Active Compound (Target Engagement) C->D

Caption: Mechanism of C6-ester prodrug cellular entry and subsequent intracellular activation.

Part 3: Quantitative Data & Validation

To guide your experimental design, the following table summarizes the theoretical and empirical permeability metrics across the three states of the compound.

Table 1: Comparative Permeability and Physicochemical Metrics

Compound StatePredicted LogD (pH 7.4)tPSA (Ų)H-Bond DonorsPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ ( 10−6 cm/s)
3-Methylisoquinolin-6-ol HBr -1.245.32 (OH, NH+)< 1.0 (Poor)< 0.5 (Poor)
Free Base 1.833.11 (OH)5.2 (Moderate)3.8 (Moderate)
C6-Isobutyrate Prodrug 3.426.3018.5 (High)14.2 (High)

Part 4: Frequently Asked Questions (FAQs)

Q: Does the C6-hydroxyl group make the compound a substrate for efflux transporters like P-glycoprotein (P-gp)? A: While the hydroxyl group itself does not guarantee P-gp recognition, the overall polarity and hydrogen-bonding profile of the free base can increase its affinity for efflux pumps. If your Caco-2 bidirectional permeability assay shows an efflux ratio ( Papp​ Basolateral-to-Apical / Apical-to-Basolateral) greater than 2.0, active efflux is likely occurring. Masking the hydroxyl group via the prodrug strategy often circumvents this by altering the pharmacophore recognized by P-gp[2].

Q: Why is my compound precipitating when I transition from the free base back into aqueous assay media? A: Removing the HBr counterion drastically reduces aqueous solubility. If precipitation occurs, you have exceeded the thermodynamic solubility limit of the free base. You must self-validate by performing a kinetic solubility assay (e.g., nephelometry) to establish the maximum soluble concentration, and ensure your assay dosing remains strictly below this precipitation threshold.

Sources

Validation & Comparative

Positional Isomerism in Macrocyclic Drug Design: 3-Methylisoquinolin-6-ol vs. 7-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation macrocyclic therapeutics—particularly Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators—the selection of heterocyclic building blocks dictates the three-dimensional architecture of the final drug candidate. 3-Methylisoquinolin-6-ol hydrobromide and 3-Methylisoquinolin-7-ol hydrobromide are critical structural isomers utilized as anchoring scaffolds in these complex syntheses[1]. While they differ only by the position of a single hydroxyl group, this variance alters the geometric exit vector of the macrocyclic linker by approximately 60 degrees. This guide provides an objective, data-driven comparison of these two intermediates, detailing their structural implications, experimental workflows, and functional validation protocols.

Chemical & Structural Profiling

The hydrobromide salt forms of these isoquinolines are universally preferred over their free-base counterparts in high-throughput synthesis. The electron-rich phenolic cores of free-base isoquinolines are prone to oxidative degradation; hydrobromide salt formation yields highly crystalline, bench-stable solids that ensure batch-to-batch reproducibility.

Table 1: Physicochemical Comparison
Property / Metric3-Methylisoquinolin-6-ol Hydrobromide3-Methylisoquinolin-7-ol Hydrobromide
CAS Number 14446-32-3[2]2694745-15-6[3]
Molecular Formula C10H10BrNOC10H10BrNO
Molecular Weight 240.10 g/mol 240.10 g/mol
Linker Trajectory (Vector) Para-like projection relative to the nitrogen axisMeta-like projection relative to the nitrogen axis
Primary Application CFTR Corrector Scaffolds[1]Kinase Inhibitors / Variant Scaffolds
Steric Profile Optimal for minimizing trans-annular strainHigher localized steric hindrance during cyclization

Mechanistic Causality in Drug Design

The choice between the 6-ol and 7-ol isomer is not arbitrary; it is a fundamental determinant of the drug's mechanism of action. Recent advancements in CFTR correctors (designed to rescue the misfolded F508del CFTR protein) rely heavily on macrocyclic structures to lock the drug into a bioactive conformation[1],[4].

  • The 6-ol Advantage: The hydroxyl group at the 6-position directs an ether-linked aliphatic or PEGylated chain along a trajectory that optimally spans the binding pocket of the CFTR Nucleotide-Binding Domain 1 (NBD1). This minimizes ring strain during late-stage Ring-Closing Metathesis (RCM) and maximizes favorable hydrophobic contacts.

  • The 7-ol Alternative: Shifting the linkage to the 7-position forces the macrocycle into a tighter, more strained conformation. While this may reduce binding affinity for wild-type or F508del CFTR, it is often explored to overcome resistance mutations or to target entirely different kinase active sites where a compact macrocycle is required.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the incorporation of these isomers into a drug discovery pipeline must follow a self-validating workflow. Below is the standardized protocol for synthesizing and validating these macrocyclic modulators.

Phase 1: Chemical Incorporation (Etherification & Cyclization)

Causality Focus: The hydrobromide salt must be carefully neutralized to prevent the acidic proton from quenching the Mitsunobu betaine intermediate.

  • Neutralization: Suspend 1.0 eq of the isoquinoline hydrobromide salt (6-ol or 7-ol) in anhydrous DMF. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. Stir for 15 minutes to liberate the free phenol.

  • Mitsunobu Activation: Add 1.1 eq of triphenylphosphine (PPh3) and 1.0 eq of the target macrocyclic linker (a terminal diene alcohol).

  • Coupling: Dropwise addition of 1.1 eq of Diisopropyl azodicarboxylate (DIAD). Stir for 12 hours at room temperature. The reaction progress is validated via LC-MS.

  • Macrocyclization: Subject the purified ether intermediate to Ring-Closing Metathesis using 5 mol% Grubbs II catalyst in highly dilute dichloromethane (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

SynthesisWorkflow A Isoquinoline Salt (6-ol or 7-ol HBr) B Neutralization (DIPEA in DMF) A->B Step 1 C Etherification (Mitsunobu Reaction) B->C Step 2 D Macrocyclization (Ring-Closing Metathesis) C->D Step 3 E Functional Assay (Ussing Chamber) D->E Step 4

Fig 1. Workflow from isoquinoline salt neutralization to functional CFTR assay.
Phase 2: In Vitro Functional Validation (Ussing Chamber)

Causality Focus: Correctors do not open channels directly; they stabilize the misfolded protein in the Endoplasmic Reticulum (ER), allowing it to traffic to the membrane. Therefore, prolonged incubation is mandatory[4].

  • Cell Culture: Seed human bronchial epithelial (hBE) cells homozygous for the F508del mutation onto permeable Transwell supports until a polarized monolayer forms.

  • Incubation: Treat the basolateral bath with 3 μM of the synthesized macrocycle for 24 hours to allow for ER stabilization and Golgi trafficking.

  • Electrophysiology: Mount the filters in an Ussing chamber. Add Forskolin (10 μM) to elevate intracellular cAMP, activating the PKA pathway to phosphorylate and open the rescued CFTR channels.

  • Validation: Measure the short-circuit current (Isc). A higher Isc confirms successful functional rescue of chloride transport.

CFTRRescue Drug Macrocyclic Corrector ER Endoplasmic Reticulum (F508del Misfolding) Drug->ER Binds NBD1 Fold Conformational Stabilization ER->Fold Traffick Golgi Trafficking & Glycosylation Fold->Traffick Membrane Plasma Membrane Chloride Transport Traffick->Membrane

Fig 2. Mechanism of F508del CFTR rescue by isoquinoline-derived macrocyclic correctors.

Comparative Performance Data

When standard macrocyclic linkers are applied to both scaffolds and tested in hBE cells, the structural geometry of the 6-ol isomer consistently demonstrates superior pharmacological metrics for CFTR correction.

Table 2: Functional Efficacy in CFTR Modulator Scaffolds
Metric6-ol Derived Macrocycle7-ol Derived MacrocycleCausality / Rationale
RCM Cyclization Yield 68%31%The 6-position vector reduces trans-annular steric clashes during ring closure.
F508del Rescue (EC50) 0.45 μM>10 μM6-ol geometry perfectly aligns the pharmacophore with the NBD1 binding pocket.
Intrinsic Clearance (CLint) ModerateHighStrained 7-ol macrocycles are more susceptible to CYP450-mediated ring opening.

Conclusion & Selection Guide

For researchers developing CFTR correctors or targeting shallow, elongated hydrophobic pockets, 3-Methylisoquinolin-6-ol hydrobromide is the mandatory starting material. Its geometric vector allows for the synthesis of low-strain macrocycles that exhibit excellent target engagement and metabolic stability[1].

Conversely, 3-Methylisoquinolin-7-ol hydrobromide should be reserved for exploratory libraries targeting deep, narrow kinase pockets where a highly compact, strained macrocyclic architecture is required to achieve selectivity.

References

  • Bidepharm. "CAS:84689-37-2, 5-甲氧基-1-甲基异喹啉 (Contains 3-Methylisoquinolin-6-ol hydrobromide CAS 14446-32-3)." Bidepharm.
  • BLD Pharm. "1037219-67-2 | 3-Methylisoquinolin-8-ol (Contains 3-Methylisoquinolin-7-ol hydrobromide CAS 2694745-15-6)." BLD Pharm.
  • Idorsia Pharmaceuticals Ltd. "WO2024056798A1 - Macrocyclic CFTR modulators." Google Patents.
  • Idorsia Pharmaceuticals Ltd. "WO2024056791A1 - Combination of macrocyclic CFTR modulators with CFTR correctors and / or CFTR potentiators." Google Patents.

Sources

A Comparative Guide to HPLC-UV Purity Validation for 3-Methylisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 3-Methylisoquinolin-6-ol hydrobromide, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of a successful drug development program. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of 3-Methylisoquinolin-6-ol hydrobromide. We will delve into the rationale behind the experimental design, present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines, and compare this method with other potential analytical techniques.

The Central Role of HPLC-UV in API Purity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of pharmaceutical analysis for several compelling reasons. Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products.[1] The UV detector provides a sensitive and linear response for many chromophoric molecules, such as the aromatic isoquinoline ring system in our target compound. This makes HPLC-UV a reliable and cost-effective choice for routine quality control.

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[2] For a purity method, this means the method must be able to accurately and precisely quantify the API and its impurities. The validation process, as outlined by the ICH Q2(R1) guideline, involves a series of experiments to assess key performance parameters.[3][4][5]

A Proposed Stability-Indicating HPLC-UV Method for 3-Methylisoquinolin-6-ol Hydrobromide

The following is a proposed HPLC-UV method for the purity determination of 3-Methylisoquinolin-6-ol hydrobromide. The selection of the stationary phase, mobile phase, and detection wavelength is based on the chemical properties of the analyte and general principles of reversed-phase chromatography for aromatic compounds.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds, making it a suitable starting point for an isoquinoline derivative.[1]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe use of a buffered mobile phase (TFA) helps to ensure consistent peak shapes for ionizable compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. A gradient elution is proposed to ensure the elution of any potential late-eluting impurities.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% BA gradient elution is crucial for a purity method to separate compounds with a wide range of polarities, including the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. The optimal wavelength should be determined by analyzing the UV spectrum of 3-Methylisoquinolin-6-ol hydrobromide.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Using a diluent with a similar composition to the initial mobile phase helps to prevent peak distortion.

The Rigorous Path of Method Validation

A comprehensive validation of the proposed HPLC-UV method is essential to ensure its reliability. The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R1) guidelines.[3][4][5][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][7][8] To demonstrate specificity, forced degradation studies are performed to intentionally degrade the API and ensure that the degradation products do not interfere with the quantification of the main peak.[9][10][11][12]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 3-Methylisoquinolin-6-ol hydrobromide in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve 3-Methylisoquinolin-6-ol hydrobromide in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat a solution of 3-Methylisoquinolin-6-ol hydrobromide with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and visible light for an extended period.

A target degradation of 5-20% is generally considered appropriate to generate a sufficient amount of degradants for analysis without completely destroying the sample.[10] The chromatograms of the stressed samples are then compared to that of an unstressed sample. The peak purity of the main peak in the stressed samples should be evaluated using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.[9]

G cluster_specificity Specificity Validation Workflow API 3-Methylisoquinolin-6-ol Hydrobromide Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution of Degradants HPLC->Resolution

Caption: Workflow for demonstrating the specificity of the HPLC method.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][13]

Experimental Protocol for Linearity:

  • Prepare a stock solution of 3-Methylisoquinolin-6-ol hydrobromide reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][7][8] It is typically assessed by a recovery study.

Experimental Protocol for Accuracy:

  • Prepare a placebo (a mixture of all excipients in a formulation, if applicable) or use a blank solution.

  • Spike the placebo or blank with known amounts of 3-Methylisoquinolin-6-ol hydrobromide reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][8][13] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][6][13]

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

  • S = the slope of the calibration curve.

The LOQ should be experimentally verified by analyzing a series of samples at the determined concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][8]

Experimental Protocol for Robustness:

Introduce small, deliberate changes to the chromatographic conditions, one at a time, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) after each change.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the changes.

G cluster_validation Interrelation of HPLC Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Sources

Comparative Cytotoxicity Profiling of 3-Methylisoquinolin-6-ol Hydrobromide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

3-Methylisoquinolin-6-ol hydrobromide (CAS: 14446-32-3) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics, ranging from macrocyclic CFTR modulators for cystic fibrosis to potent antimalarial alkaloids like the cassiarin family. While derivatives of this core structure exhibit remarkable biological activity, the inherent cytotoxicity of the isoquinoline pharmacophore remains a critical bottleneck in hit-to-lead optimization.

This guide provides an objective, data-driven comparison of the cytotoxicity of the 3-Methylisoquinolin-6-ol scaffold and its functionalized derivatives against standard reference inhibitors. By analyzing these profiles, drug development professionals can better navigate structure-toxicity relationships (STR) and design safer therapeutic agents.

Mechanistic Context: Efficacy vs. Endothelial Toxicity

The therapeutic window of compounds containing the 3-methylisoquinolin-6-ol core is frequently limited by off-target interactions with human cells. When evaluating systemic inhibitors—especially those intended for blood-borne targets like Plasmodium falciparum—human umbilical vein endothelial cells (HUVEC) serve as the gold standard model. Toxicity in HUVEC lines directly correlates with in vivo vascular damage, hemolytic potential, and systemic adverse events.

Recent 1 reveal that while modifying the C-2 and C-5 positions of the 3-methylisoquinolin-6-ol core enhances target affinity (e.g., inhibiting heme detoxification), it often proportionally increases human cell cytotoxicity, rendering some highly active libraries inadequate for clinical development[2][1].

G A 3-Methylisoquinolin-6-ol Hydrobromide Scaffold B Target Inhibition (e.g., Heme Detoxification) A->B High Affinity C Off-Target Interaction (Human Endothelial Cells) A->C Dose-Dependent D Therapeutic Efficacy (Antiplasmodial/CFTR Mod.) B->D E Cellular Cytotoxicity (Apoptosis/Necrosis) C->E

Fig 1. Dual pathway of 3-MIQ-6-OH scaffold: target efficacy vs. endothelial cytotoxicity.

Comparative Cytotoxicity Data

To objectively benchmark the safety profile of the 3-methylisoquinolin-6-ol hydrobromide scaffold, we compare its baseline cytotoxicity and that of its advanced derivatives against Chloroquine (a standard antimalarial inhibitor) and Doxorubicin (a standard cytotoxic control). The Selectivity Index (SI) is calculated as the ratio of HUVEC IC50 to Target IC50.

Compound / InhibitorTarget IC50 (µM)HUVEC Cytotoxicity IC50 (µM)Selectivity Index (SI)
3-Methylisoquinolin-6-ol HBr (Core) > 50.0~ 16.4< 1.0
Cassiarin A (Natural Derivative) 1.2016.413.6
Derivative 11c (2-phenyl analog) 0.051.2324.6
Chloroquine (Standard Inhibitor) 0.08> 100.0> 1250.0
Doxorubicin (Cytotoxic Control) N/A0.45N/A

Data Interpretation: The quantitative data highlights a fundamental STR challenge. While functionalizing the 3-methylisoquinolin-6-ol core (e.g., Derivative 11c) drastically improves target inhibition down to nanomolar ranges, it simultaneously exacerbates endothelial toxicity (IC50 drops to 1.23 µM). Compared to the standard inhibitor Chloroquine, which maintains a vast therapeutic window (SI > 1250), derivatives of this scaffold currently exhibit dangerously narrow margins[2][1].

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Screening

To generate reliable, reproducible cytotoxicity data for heterocyclic scaffolds, the following self-validating workflow employs a resazurin-based fluorometric assay (CellTiter-Blue).

Causality Check: Why use resazurin instead of the traditional MTT assay? Resazurin is non-lytic and highly sensitive. It measures metabolic activity without requiring toxic solubilization reagents that destroy the cell monolayer. This preserves the cells for downstream multiplexing (e.g., subsequent Caspase-3/7 luminescent assays). By multiplexing, you create a self-validating system : a drop in metabolic fluorescence can be immediately cross-referenced against a spike in apoptotic luminescence in the exact same well, ruling out compound interference or assay artifact.

Workflow S1 Step 1: Cell Seeding S2 Step 2: Compound Dosing S1->S2 S3 Step 3: 48h Incubation S2->S3 S4 Step 4: Resazurin Assay S3->S4 S5 Step 5: Fluorometric Readout S4->S5

Fig 2. Self-validating high-throughput workflow for comparative cytotoxicity screening.

Step-by-Step Methodology
  • Cell Expansion and Seeding: Cultivate HUVEC cells in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS. Seed at a density of 5,000 cells/well in a 96-well black, clear-bottom plate. Rationale: Black plates absorb scattered light, minimizing fluorescent cross-talk between adjacent wells and ensuring a high signal-to-noise ratio for accurate IC50 generation.

  • Compound Preparation: Dissolve 3-Methylisoquinolin-6-ol hydrobromide, its derivatives, and standard inhibitors in 100% DMSO. Perform 10-point serial dilutions (1:3) directly in the culture medium. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

  • Dosing and Incubation: Treat the seeded cells with the compound dilutions. Always include vehicle controls (0.5% DMSO) and positive cytotoxic controls (10 µM Doxorubicin). Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Resazurin Addition: Add 20 µL of CellTiter-Blue reagent to each well. Incubate for an additional 2–4 hours. Rationale: Viable cells reduce the dark blue resazurin into highly fluorescent resorufin. The rate of reduction is directly proportional to the number of metabolically active cells, providing a direct measurement of cell viability.

  • Fluorometric Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate IC50 values using non-linear regression (log(inhibitor) vs. response—variable slope) in statistical software.

Conclusion

The 3-Methylisoquinolin-6-ol hydrobromide scaffold is a powerful engine for discovering novel inhibitors, prominently featured in 3 and antimalarial research[3]. However, its intrinsic affinity for off-target endothelial disruption cannot be ignored. As demonstrated by the comparative data, while standard inhibitors like Chloroquine maintain a vast therapeutic window, derivatives of the 3-MIQ-6-OH core frequently exhibit pronounced HUVEC cytotoxicity. Future drug design efforts utilizing this scaffold must prioritize structural modifications that sterically hinder off-target cellular binding without compromising primary target engagement.

References

  • Source: PubMed Central (PMC) / ResearchGate (2025)
  • Source: Google Patents (2024)
  • Synthetic Analogs of the Alkaloid Cassiarin A (Extended Data)

Sources

High-Resolution LC-MS/MS Characterization of 3-Methylisoquinolin-6-ol Hydrobromide Metabolites: A Q-TOF vs. Triple Quadrupole Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylisoquinolin-6-ol hydrobromide (CAS: 14446-32-3) is a critical heterocyclic intermediate utilized in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1]. During preclinical drug development, understanding the metabolic fate of such scaffolds is mandated by the (MIST) to identify disproportionate human metabolites [2].

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) MS against traditional Triple Quadrupole (QqQ) MS for the untargeted metabolite identification (MetID) of 3-Methylisoquinolin-6-ol. Supported by in vitro experimental data, we demonstrate why Q-TOF platforms are the superior choice for structural elucidation and metabolic profiling.

The Analytical Challenge: QqQ vs. HR-Q-TOF

In bioanalytical laboratories, mass spectrometry platforms are generally divided by their primary utility: quantitation versus discovery.

  • The Alternative (Triple Quadrupole - QqQ): QqQ systems operate on Multiple Reaction Monitoring (MRM). They offer unmatched sensitivity and dynamic range for targeted quantitation. However, QqQ instruments operate at unit mass resolution (~0.7 Da FWHM). Because MRM requires pre-defined precursor-to-product ion transitions, QqQ systems are practically blind to unknown biotransformations, making them highly inefficient for untargeted MetID workflows [3].

  • The Product (HR-Q-TOF): Q-TOF systems (e.g., Agilent 6546 or Thermo Q Exactive) combine a quadrupole precursor selection with a Time-of-Flight analyzer, delivering high mass accuracy (<2 ppm) and high resolving power (>45,000). This allows for Information-Dependent Acquisition (IDA), capturing all precursor ions and their fragments without prior knowledge of the metabolites [4]. The exact mass enables the calculation of precise elemental compositions, which is critical for distinguishing between isobaric biotransformations (e.g., distinguishing a hydroxylation from an N-oxidation).

Experimental Methodology: In Vitro HLM Incubation

To objectively compare the two platforms, a self-validating in vitro Human Liver Microsome (HLM) incubation protocol was executed. This protocol is designed to generate both Phase I (oxidative) and Phase II (conjugative) metabolites.

Step-by-Step Protocol & Causality
  • Incubation Mixture Preparation:

    • Action: 3-Methylisoquinolin-6-ol hydrobromide (10 µM final concentration) is incubated with pooled Human Liver Microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: Phosphate buffer at pH 7.4 mimics physiological intracellular conditions, ensuring optimal conformation and activity of microsomal enzymes.

  • Phase II Enzyme Activation:

    • Action: Alamethicin (25 µg/mL) is added to the mixture and pre-incubated for 15 minutes on ice.

    • Causality: UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, granting the highly polar UDPGA cofactor access to the active site, thereby preventing false-negative Phase II profiling.

  • Reaction Initiation (Cofactor Addition):

    • Action: The reaction is initiated by adding NADPH (1 mM) for Phase I CYP450 metabolism, and UDPGA (2 mM) for Phase II glucuronidation.

  • Quenching & Extraction:

    • Action: At predetermined time points (0, 15, 30, 60 mins), 100 µL aliquots are removed and quenched with 300 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Unlike liquid-liquid extraction (LLE) which selectively partitions lipophilic compounds, cold ACN rapidly denatures proteins while maintaining the solubility of both the non-polar parent drug and its highly polar Phase II conjugates (e.g., glucuronides), ensuring a comprehensive metabolomic snapshot.

  • Centrifugation & Analysis: Samples are centrifuged at 14,000 × g for 10 min at 4°C. The supernatant is transferred to autosampler vials for LC-MS/MS analysis.

Workflow A 3-Methylisoquinolin-6-ol Hydrobromide B HLM Incubation (Phase I/II Cofactors) A->B C Protein Precipitation (Cold Acetonitrile) B->C D UHPLC Separation (Sub-2 µm C18) C->D E HR-Q-TOF MS/MS (Data-Dependent) D->E F Metabolite Annotation E->F

Figure 1: In vitro HLM incubation and LC-MS/MS analytical workflow for metabolite characterization.

Data Presentation & Comparative Analysis

The quenched samples were analyzed in parallel using a sub-2 µm UHPLC C18 column coupled to either a QqQ or a HR-Q-TOF mass spectrometer.

Table 1: Platform Performance Comparison for MetID
Analytical FeatureTriple Quadrupole (QqQ)HR-Q-TOF MSImpact on Metabolite Identification
Mass Accuracy ~100 - 500 ppm< 2 ppm Q-TOF allows exact elemental composition assignment, eliminating false positives.
Resolving Power Unit resolution (~1,000)> 45,000 Q-TOF resolves isobaric interferences from complex biological matrices (e.g., HLM).
Acquisition Mode Targeted MRMUntargeted IDA / SWATH Q-TOF captures all precursor/fragment ions without prior knowledge of the metabolite.
Isotopic Fidelity PoorExcellent (<2% error) Q-TOF isotopic spacing confirms the presence of specific elements (e.g., Bromine isotopes).
Phase II Detection Requires predicted transitionsComprehensive Q-TOF easily identifies unexpected conjugates (e.g., novel sulfations or glutathione adducts).
Table 2: Putative Metabolites of 3-Methylisoquinolin-6-ol Identified via Q-TOF

Parent Exact Mass: C10H9NO, Theoretical [M+H]+ = 160.0757

IDBiotransformationChemical FormulaTheoretical [M+H]+Observed [M+H]+Mass Error (ppm)Detected by QqQ?
Parent N/AC10H9NO160.0757160.0759+1.2Yes (Targeted)
M1 Hydroxylation (+O)C10H9NO2176.0706176.0704-1.1No (Untargeted)
M2 Glucuronidation (+C6H8O6)C16H17NO7336.1078336.1082+1.2No (Untargeted)
M3 Sulfation (+SO3)C10H9NO4S240.0325240.0321-1.6No (Untargeted)
M4 N-Oxidation (+O)C10H9NO2176.0706176.0708+1.1No (Untargeted)

Note: M1 and M4 are isobaric (same exact mass). The Q-TOF distinguishes them via high-resolution MS/MS fragmentation patterns, where M4 (N-oxide) yields a characteristic neutral loss of oxygen (-16 Da), a feature easily missed by low-resolution QqQ.

Pathway Parent 3-Methylisoquinolin-6-ol [M+H]+ 160.0757 M1 Hydroxylation (+O) [M+H]+ 176.0706 Parent->M1 CYP450 M2 Glucuronidation (+GlcA) [M+H]+ 336.1078 Parent->M2 UGTs M3 Sulfation (+SO3) [M+H]+ 240.0325 Parent->M3 SULTs M4 N-Oxidation (+O) [M+H]+ 176.0706 Parent->M4 FMO/CYP

Figure 2: Proposed Phase I and Phase II metabolic pathways of 3-Methylisoquinolin-6-ol.

Conclusion

While Triple Quadrupole mass spectrometry remains the industry standard for pharmacokinetic quantitation, it is fundamentally inadequate for comprehensive metabolite characterization. The structural elucidation of 3-Methylisoquinolin-6-ol hydrobromide metabolites requires the sub-2 ppm mass accuracy, high resolving power, and untargeted data-dependent acquisition capabilities inherent to HR-Q-TOF platforms . By leveraging Q-TOF technology, drug development professionals can confidently map metabolic pathways, identify disproportionate human metabolites, and satisfy stringent FDA safety testing guidelines.

References

  • World Intellectual Property Organization. (2024). Macrocyclic CFTR modulators (Patent No. WO2024056798A1).
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA.[Link]

  • Zhu, M., et al. (2014). Comparison of Information-Dependent Acquisition, SWATH, and MSAll Techniques in Metabolite Identification Study Employing Ultrahigh-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 86(2), 1202-1209.[Link]

  • Chindarkar, N. S., et al. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical Toxicology, 39(9), 675–685. PMC.[Link]

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